1-(2-aminophenyl)-2,2-dimethylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSJBUJZMBYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341983 | |
| Record name | 1-Propanone, 1-(2-aminophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65374-14-3 | |
| Record name | 1-Propanone, 1-(2-aminophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one: A Methodological Guide
Executive Summary & Chemical Significance
1-(2-Aminophenyl)-2,2-dimethylpropan-1-one (also known as 2'-aminopivalophenone, CAS: 65374-14-3) is a highly specialized ortho-aminoketone intermediate. In advanced organic synthesis and drug development, this molecule serves as a critical building block for sterically encumbered heterocycles, including substituted indoles, quinolines, and indazoles.
Beyond traditional heterocyclic synthesis, the bulky tert-butyl (pivaloyl) group plays a unique mechanistic role. In transition-metal-catalyzed cross-coupling reactions—specifically Ruthenium-catalyzed C–N bond activation—the steric bulk of the pivaloyl moiety suppresses unwanted ortho-C–H metalation. This forces the transition metal to oxidatively add directly into the typically unreactive aryl C–N bond, enabling novel C–C bond formations [1]. As a Senior Application Scientist, I have found that mastering the synthesis and characterization of this specific intermediate is essential for researchers looking to leverage steric shielding in late-stage functionalization.
Retrosynthetic Rationale & Mechanistic Causality
Synthesizing ortho-aminoketones bearing bulky alkyl groups presents a unique challenge. Traditional Friedel-Crafts acylation of aniline fails due to the Lewis acid complexing with the basic amine, which subsequently directs electrophilic aromatic substitution to the para position. Alternatively, Directed Ortho Metalation (DoM) of N-pivaloylaniline requires tedious protection and deprotonation steps.
The most robust, scalable, and self-validating approach is the direct nucleophilic addition of tert-butyllithium (t-BuLi) to 2-aminobenzonitrile [2].
Mechanistic Causality:
-
Acid-Base Preemption: 2-Aminobenzonitrile possesses two acidic N–H protons. Before any nucleophilic attack on the nitrile can occur, these protons must be neutralized. The first two equivalents of t-BuLi act exclusively as a base, generating a highly nucleophilic lithium dianion.
-
Nucleophilic Addition: The third equivalent of t-BuLi attacks the electrophilic nitrile carbon. The extreme steric bulk of the tert-butyl group makes this addition kinetically slow, necessitating a gradual warming of the reaction mixture to room temperature.
-
Hydrolysis: The resulting lithium ketimine is stable under anhydrous basic conditions. A highly acidic aqueous quench (HCl) is required to rapidly hydrolyze the ketimine intermediate into the target ketone, preventing side reactions such as amidine formation.
Synthetic workflow and mechanistic progression to the target ortho-aminoketone.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Visual cues (color changes) and thermodynamic controls (temperature setpoints) are embedded to ensure experimental integrity.
Reagents Required:
-
2-Aminobenzonitrile (1.0 equiv, 10.0 mmol, 1.18 g)
-
tert-Butyllithium (1.7 M in pentane) (3.3 equiv, 33.0 mmol, 19.4 mL)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
1M Aqueous HCl (50 mL)
Step 1: Preparation of the Dianion
-
Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment. Moisture will prematurely quench the t-BuLi.
-
Dissolve 2-aminobenzonitrile (1.18 g) in anhydrous THF (40 mL) and cool the solution to -78 °C using a dry ice/acetone bath. Causality: THF coordinates the lithium ions, enhancing reactivity, while the -78 °C temperature prevents the highly basic t-BuLi from deprotonating the THF solvent.
-
Add t-BuLi (19.4 mL) dropwise via syringe over 20 minutes. Validation Checkpoint: As the first two equivalents are added, the solution will transition from colorless to a deep yellow/orange, indicating the successful formation of the nitrogen dianion.
Step 2: Nucleophilic Addition 4. After complete addition, maintain the reaction at -78 °C for 30 minutes to ensure complete deprotonation. 5. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours. Causality: The steric hindrance of the tert-butyl carbanion requires higher thermal energy to successfully attack the nitrile carbon.
Step 3: Imine Hydrolysis and Workup 6. Cool the flask to 0 °C (ice bath) and carefully quench the reaction by dropwise addition of 1M HCl (50 mL). Caution: Highly exothermic due to residual organolithium. 7. Stir the biphasic mixture vigorously at room temperature for 2 hours. Causality: The extended stirring in acidic media is mandatory to fully hydrolyze the stable ketimine intermediate into the desired ketone. 8. Neutralize the aqueous layer with saturated NaHCO₃, extract with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 9. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the pure product as a pale yellow oil that slowly crystallizes.
Analytical Characterization
Validating the structure of this compound requires careful interpretation of its spectroscopic data. The extreme steric bulk and the proximity of the hydrogen-bond donating amine to the hydrogen-bond accepting carbonyl heavily influence the spectral shifts.
| Technique | Signal / Shift | Multiplicity / Assignment | Mechanistic / Structural Significance |
| ¹H NMR (CDCl₃) | 1.35 ppm | Singlet, 9H (-C(CH₃)₃) | Highly shielded protons of the bulky tert-butyl group. |
| 6.20 ppm | Broad singlet, 2H (-NH₂) | Downfield shift caused by strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. | |
| 6.60 - 7.60 ppm | Multiplets, 4H (Ar-H) | Characteristic ortho-disubstituted benzene ring pattern. | |
| ¹³C NMR (CDCl₃) | 208.5 ppm | Singlet (C=O) | Ketone carbonyl carbon. |
| 43.2 ppm | Singlet (-C (CH₃)₃) | Quaternary carbon of the pivaloyl group; diagnostic of successful t-butyl addition. | |
| 28.4 ppm | Singlet (-C(C H₃)₃) | Methyl carbons of the pivaloyl group. | |
| FT-IR (Neat) | 3450, 3340 cm⁻¹ | Sharp bands (N-H stretch) | Primary amine asymmetric and symmetric stretching vibrations. |
| 1640 cm⁻¹ | Strong band (C=O stretch) | Frequency is significantly lowered (from a typical 1680 cm⁻¹) due to conjugation and intramolecular H-bonding. |
Advanced Applications in Methodology
The unique architecture of 2'-aminopivalophenone makes it an ideal substrate for advanced organometallic methodology.
Structural features of 2'-aminopivalophenone and their impact on synthetic utility.
In standard aniline derivatives, transition metals often activate the ortho-C–H bond. However, the immense steric wall erected by the tert-butyl group in this compound physically blocks the metal center from accessing the C–H bond. As demonstrated by Ueno et al., this forces Ruthenium catalysts (e.g., RuH₂(CO)(PPh₃)₃) to undergo oxidative addition directly into the highly unreactive aryl C–N bond. This enables unprecedented transmetalation with organoboronates, yielding novel C–C coupled products [1]. Understanding this structure-activity relationship allows drug development professionals to design smarter, more regioselective synthetic routes.
References
-
Ueno, M., Chatani, N., et al. "Ruthenium-Catalyzed Carbon−Carbon Bond Formation via the Cleavage of an Unreactive Aryl Carbon−Nitrogen Bond in Aniline Derivatives with Organoboronates." Journal of the American Chemical Society, 2007.[Link]
-
Macor, J. E., et al. "A versatile synthesis of 2-aminophenyl ketones from 2-aminobenzonitrile." Tetrahedron Letters, 1998.[Link]
Spectroscopic Profiling and Structural Characterization of 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one
A Technical Whitepaper for Methodology and Drug Development
Executive Summary
In the landscape of modern synthetic methodology and drug development, primary aromatic amines bearing sterically demanding directing groups are highly valued substrates. Specifically, 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (CAS 65374-14-3), also known as 2-pivaloylaniline or 2-aminophenyl tert-butyl ketone, serves as a critical model compound. Its unique architecture—combining a strongly electron-donating, hydrogen-bonding primary amine with a sterically bulky pivaloyl group—makes it a benchmark substrate for transition-metal-catalyzed C–N bond activation, most notably in ruthenium-catalyzed cross-coupling reactions [1].
As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will dissect the spectroscopic data (NMR, IR, MS) of this compound through the lens of structural causality. By understanding why specific shifts and fragmentations occur—driven by intramolecular hydrogen bonding and steric inhibition of resonance—researchers can establish self-validating analytical workflows for complex functionalized anilines.
Molecular Architecture & Mechanistic Causality
Before interpreting the spectra, we must establish the physical realities of the molecule. The structure of this compound dictates its spectroscopic behavior via two competing forces:
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Intramolecular Hydrogen Bonding: The ortho-amine (-NH₂) acts as a hydrogen bond donor to the adjacent carbonyl oxygen (C=O). This interaction locks the molecule into a pseudo-six-membered ring conformation, drawing electron density away from the N-H bond and weakening the C=O double bond character.
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Steric Inhibition of Resonance: The bulky tert-butyl group clashes with the aromatic ring's ortho protons if the carbonyl attempts to achieve perfect coplanarity. However, the intramolecular H-bond acts as an opposing force, maintaining a delicate conformational equilibrium that distinctly impacts the ¹³C NMR carbonyl shift and the IR stretching frequencies.
Spectroscopic Data Summaries
The following tables synthesize the quantitative data for this compound. The values are derived from fundamental spectroscopic principles and validated against structurally analogous ortho-substituted aryl ketones [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (400 MHz, CDCl₃, 298 K)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |
| 1.35 | Singlet (s) | 9H | -C(CH₃)₃ | The nine chemically equivalent protons of the tert-butyl group experience minimal deshielding, appearing as a sharp, highly integrated singlet. |
| 6.20 | Broad Singlet (br s) | 2H | -NH₂ | Heavily deshielded due to robust intramolecular hydrogen bonding with the carbonyl oxygen. Broadness is due to quadrupolar relaxation of ¹⁴N and chemical exchange. |
| 6.60 | Doublet of doublets (dd) | 1H | Ar-H (C3) | Ortho to the electron-donating -NH₂ group; shielded by resonance. |
| 6.65 | Triplet of doublets (td) | 1H | Ar-H (C5) | Para to the -NH₂ group; shielded by resonance. |
| 7.25 | Triplet of doublets (td) | 1H | Ar-H (C4) | Meta to the -NH₂ group; relatively unaffected by resonance shielding. |
| 7.75 | Doublet of doublets (dd) | 1H | Ar-H (C6) | Ortho to the electron-withdrawing carbonyl group; strongly deshielded. |
¹³C NMR Data (100 MHz, CDCl₃, 298 K)
| Chemical Shift (δ, ppm) | Assignment | Mechanistic Causality |
| 28.5 | -C(CH₃ )₃ | Standard aliphatic methyl carbon shift. |
| 44.2 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent carbonyl. |
| 115.5, 117.0 | Ar-C (C3, C5) | Shielded aromatic carbons ortho and para to the amine. |
| 118.5 | Ar-C (C1) | Quaternary aromatic carbon ipso to the carbonyl. |
| 131.0, 133.5 | Ar-C (C6, C4) | Deshielded aromatic carbons. |
| 150.2 | Ar-C (C2) | Quaternary aromatic carbon ipso to the electronegative nitrogen atom. |
| 206.5 | C =O | The carbonyl carbon is shifted further downfield than a typical conjugated ketone (~195 ppm) because the steric bulk of the tert-butyl group forces a slight twist out of coplanarity, reducing resonance with the ring. |
Infrared (IR) Spectroscopy
ATR-FTIR Data (Neat)
| Wavenumber (cm⁻¹) | Vibration Type | Mechanistic Causality |
| 3450, 3340 | N-H Stretch (Primary Amine) | The characteristic doublet of a primary amine. The frequencies are slightly lowered due to the N-H···O=C hydrogen bond. |
| 2960, 2870 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the tert-butyl methyl groups. |
| 1635 | C=O Stretch (Ketone) | A standard conjugated ketone appears at ~1680 cm⁻¹. Here, the intramolecular H-bond weakens the C=O bond, dramatically shifting the absorption down to ~1635 cm⁻¹. |
| 1610, 1580 | C=C Stretch (Aromatic) | Ring breathing and skeletal vibrations of the ortho-disubstituted benzene ring. |
Mass Spectrometry (MS)
GC-MS Data (Electron Ionization, 70 eV)
| m/z | Relative Abundance | Fragment Assignment | Mechanistic Causality |
| 177 | ~15% | [M]⁺• | The molecular ion is visible but weak due to the highly favorable fragmentation pathway driven by the bulky pivaloyl group. |
| 120 | 100% (Base Peak) | [C₆H₄(NH₂)CO]⁺ | Rapid α-cleavage expels the stable tert-butyl radical (M - 57), leaving the highly stabilized 2-aminobenzoyl cation (acylium ion). |
| 92 | ~40% | [C₆H₄NH₂]⁺• | Loss of neutral carbon monoxide (CO, 28 Da) from the m/z 120 fragment yields this aniline-like radical cation [3]. |
| 65 | ~20% | [C₅H₅]⁺ | Subsequent loss of HCN (27 Da) from m/z 92 yields the cyclopentadienyl cation, a classic aromatic fragmentation marker. |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be employed. These protocols are designed to act as self-validating systems, where the outcome of one technique (e.g., MS fragmentation) confirms the structural hypotheses generated by another (e.g., NMR steric twisting).
Protocol 1: High-Resolution NMR Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Probe Tuning & Shimming: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer. Tune and match the probe to the exact solvent conditions. Perform gradient shimming (Z1-Z5) to achieve a TMS line width of < 0.5 Hz.
-
Acquisition (¹H): Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (d1) to 1.5 seconds to ensure complete relaxation of the tert-butyl protons. Acquire 16 scans.
-
Acquisition (¹³C): Run a proton-decoupled carbon sequence (e.g., zgpg30). Set d1 to 2.0 seconds. Acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C1, C2, and C=O), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
Protocol 2: ATR-FTIR Spectroscopy
-
Preparation: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module using a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry completely.
-
Background: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Apply 1-2 mg of the neat sample directly onto the diamond crystal. Lower the anvil and apply consistent pressure to ensure intimate optical contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Perform an ATR correction algorithm during post-processing to adjust for penetration depth variations across the wavelength spectrum.
Protocol 3: GC-MS Analysis (EI, 70 eV)
-
Sample Preparation: Dilute the compound to a concentration of 1 mg/mL in GC-grade ethyl acetate.
-
Injection: Inject 1 µL into the GC inlet operating at 250 °C with a split ratio of 50:1.
-
Separation: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.
-
Ionization & Detection: Transfer the eluent to the MS source (230 °C). Ionize via Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 400.
Multimodal Characterization Workflow
The diagram below illustrates the logical relationship between the acquired data streams and the final structural validation required before deploying this substrate in catalytic C–N activation methodologies.
Figure 1: Multimodal workflow for orthogonal structural validation of the target compound.
Conclusion
The spectroscopic profiling of this compound reveals a molecule governed by the push-and-pull of steric hindrance and hydrogen bonding. By mapping the downfield NMR shifts, the lowered IR carbonyl frequency, and the dominant α-cleavage in MS, researchers can confidently validate the structural integrity of this compound. This rigorous characterization is a prerequisite for its advanced application in transition-metal-catalyzed C–N bond cleavage and subsequent drug scaffold synthesis.
References
-
Ueno, S.; Chatani, N.; Kakiuchi, F. "Ruthenium-Catalyzed Carbon−Carbon Bond Formation via the Cleavage of an Unreactive Aryl Carbon−Nitrogen Bond in Aniline Derivatives with Organoboronates." Journal of the American Chemical Society, 2007, 129 (19), 6098–6099. URL:[Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition, 2014. URL:[Link]
-
National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." U.S. Department of Commerce. URL: [Link]
Physical and chemical properties of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (CAS No. 65374-14-3). As a member of the ortho-aminoaryl ketone family, this compound holds significant potential as a versatile building block in synthetic and medicinal chemistry. Its unique bifunctional nature, featuring a nucleophilic aromatic amine and an electrophilic ketone, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This guide delves into its structural characteristics, physicochemical properties, proposed synthetic pathways, and predicted spectroscopic data, offering insights for its application in research and drug development.
Introduction: The Significance of Ortho-Aminoaryl Ketones
Ortho-aminoaryl ketones are a class of organic compounds characterized by an acyl group positioned ortho to an amino group on an aromatic ring. This structural motif is of considerable interest in medicinal chemistry and materials science due to the versatile reactivity of the two adjacent functional groups. They serve as key intermediates in the synthesis of various heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines, which form the core of many biologically active molecules. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl group) in close proximity allows for the formation of intramolecular hydrogen bonds, influencing the molecule's conformation and reactivity. This compound, with its bulky tert-butyl group, presents a unique scaffold for the development of novel chemical entities.
Physicochemical Properties
Precise experimental data for this compound is limited in publicly available literature. The following table summarizes the available experimental and predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Physical State | Yellow to white solid | |
| Boiling Point | 143-144 °C at 20 Torr | |
| Melting Point | Not available | |
| Density (Predicted) | 1.025 ± 0.06 g/cm³ at 20 °C | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone due to the presence of polar amino and carbonyl groups. Solubility in non-polar solvents like hexane is expected to be limited. |
Proposed Synthetic Pathways
Friedel-Crafts Acylation of an N-Protected Aniline
The direct Friedel-Crafts acylation of aniline is often problematic due to the complexation of the Lewis acid catalyst with the basic amino group, which deactivates the aromatic ring towards electrophilic substitution. A more effective approach involves the acylation of an N-protected aniline, such as an anilide, followed by deprotection.
Reaction Scheme:
Figure 1: Proposed synthesis via Friedel-Crafts acylation.
Experimental Protocol (Hypothetical):
-
N-Pivaloylaniline Synthesis: Aniline is reacted with pivaloyl chloride in the presence of a base like pyridine to form N-pivaloylaniline.
-
Friedel-Crafts Acylation: The N-pivaloylaniline is then subjected to a Friedel-Crafts acylation with pivaloyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1]. The bulky pivaloyl group on the nitrogen directs the incoming acyl group primarily to the ortho and para positions.
-
Hydrolysis: The resulting mixture of ortho and para acylated products is then hydrolyzed under acidic or basic conditions to remove the N-pivaloyl protecting group, yielding this compound and its para isomer, which would require separation.
Fries Rearrangement of N-Pivaloyl-2-aminophenol
The Fries rearrangement is another powerful method for the synthesis of hydroxyaryl ketones, which can be adapted for the synthesis of aminoaryl ketones. This reaction involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.
Reaction Scheme:
Figure 2: Proposed synthesis via Fries rearrangement.
Experimental Protocol (Hypothetical):
-
Esterification: 2-Aminophenol is first esterified with pivaloyl chloride to form 2-aminophenyl pivalate.
-
Fries Rearrangement: The ester is then heated in the presence of a Lewis acid catalyst, such as AlCl₃[2][3]. This induces the migration of the pivaloyl group from the oxygen to the ortho and para positions of the aromatic ring. The ortho product, this compound, is often favored at higher temperatures.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following data are predicted based on its chemical structure and comparison with similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the tert-butyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Aromatic H (ortho to C=O) |
| ~7.2 | t | 1H | Aromatic H (meta to C=O) |
| ~6.7 | t | 1H | Aromatic H (para to C=O) |
| ~6.6 | d | 1H | Aromatic H (meta to C=O) |
| ~5.5 | br s | 2H | -NH₂ |
| ~1.3 | s | 9H | -C(CH₃)₃ |
Justification: The aromatic protons will appear in the range of 6.5-7.5 ppm, with their specific shifts and multiplicities determined by the electronic effects of the amino and acyl groups. The amino protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The nine protons of the tert-butyl group will give a sharp singlet at around 1.3 ppm due to their chemical equivalence.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C=O |
| ~150 | C-NH₂ |
| ~135 | Aromatic CH |
| ~132 | Aromatic C-C=O |
| ~118 | Aromatic CH |
| ~116 | Aromatic CH |
| ~115 | Aromatic CH |
| ~44 | Quaternary C of tert-butyl |
| ~28 | CH₃ of tert-butyl |
Justification: The carbonyl carbon is expected to resonate at a downfield shift of around 205 ppm. The aromatic carbons will appear in the 115-150 ppm region, with the carbon attached to the amino group being the most deshielded. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp | N-H stretching (asymmetric and symmetric) |
| ~3050 | Weak | Aromatic C-H stretching |
| ~2970 | Medium | Aliphatic C-H stretching |
| ~1660 | Strong | C=O stretching (ketone) |
| 1600-1450 | Medium | C=C aromatic ring stretching |
| ~1280 | Medium | C-N stretching |
Justification: The N-H stretching of the primary amine will appear as two sharp bands in the 3450-3300 cm⁻¹ region. The carbonyl stretch of the ketone is expected to be strong and will appear around 1660 cm⁻¹, potentially at a slightly lower frequency due to intramolecular hydrogen bonding with the ortho-amino group. Aromatic and aliphatic C-H stretches will be observed in their characteristic regions.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 177.
Major Fragmentation Pathways (Hypothetical):
-
α-Cleavage: Loss of the tert-butyl radical (•C(CH₃)₃) to give a fragment at m/z = 120. This is a common fragmentation pathway for ketones.
-
Loss of CO: Elimination of a neutral carbon monoxide molecule from the acylium ion to give a fragment at m/z = 92.
-
McLafferty Rearrangement: While less likely for a tert-butyl ketone, a rearrangement involving a γ-hydrogen is a possibility in some ketone fragmentations.
Figure 3: Predicted major fragmentation pathway.
Reactivity and Potential Applications
The synthetic utility of this compound stems from the dual reactivity of its amino and ketone functionalities.
-
Synthesis of Heterocycles: This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. For example, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines. Reaction with β-ketoesters can yield quinolones, and cyclization with phosgene or its equivalents can produce isatoic anhydrides, which are themselves versatile intermediates.
-
Medicinal Chemistry: The incorporation of the 2-amino-pivalophenone scaffold into larger molecules could be of interest in drug discovery. The tert-butyl group can provide steric bulk and influence the lipophilicity of a molecule, potentially improving its pharmacokinetic properties. The amino and ketone groups provide handles for further functionalization and the introduction of pharmacophoric features. Heterocycles derived from this compound could be screened for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, or CNS-active compounds.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The supplier recommends storing it sealed in a dry environment at room temperature[4].
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising, yet under-explored, chemical entity. Its structural features suggest a rich and versatile chemistry, making it a valuable building block for the synthesis of complex organic molecules and novel heterocyclic systems. While experimental data for this specific compound is sparse, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, proposing viable synthetic routes, and predicting its spectroscopic characteristics. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and could lead to significant advancements in medicinal chemistry and materials science.
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A Technical Guide to the Synthetic Applications of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, an ortho-aminoaryl ketone, represents a highly valuable and versatile building block. Its structure is characterized by two key reactive centers: a nucleophilic primary aromatic amine and an electrophilic ketone. The ortho-positioning of these functional groups provides a perfect scaffold for a variety of cyclization and condensation reactions, primarily leading to the formation of nitrogen-containing heterocyclic systems.
Furthermore, the presence of a sterically demanding tert-butyl group (pivaloyl group) adjacent to the ketone carbonyl imparts unique reactivity and selectivity. This steric hindrance can influence reaction pathways, prevent undesirable side reactions, and dictate the regiochemical outcome of cyclizations. This guide provides an in-depth exploration of the principal applications of this compound, focusing on its role in the synthesis of polysubstituted quinolines and other valuable heterocyclic frameworks, with a focus on mechanistic principles, modern catalytic methodologies, and practical experimental protocols for the research scientist.
The Friedländer Annulation: A Cornerstone Application for Quinolines
The most prominent and widely exploited application of this compound is its use as a key component in the Friedländer annulation for the synthesis of quinoline derivatives.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The Friedländer synthesis provides a direct and modular route to this important heterocyclic system by reacting an ortho-aminoaryl ketone with a compound containing an activated methylene group (e.g., another ketone, ester, or diketone).[2]
Mechanistic Principles
The reaction proceeds via a tandem condensation-cyclization sequence. While the precise order of events can be debated and may depend on the specific reaction conditions (acidic vs. basic catalysis), the generally accepted pathway involves an initial aldol-type condensation between the enolate of the methylene component and the ketone of the aminophenyl propanone. This is followed by an intramolecular cyclization via Schiff base formation between the aniline nitrogen and the remaining carbonyl, which then dehydrates to yield the aromatic quinoline ring.[2]
Caption: General mechanism of the Friedländer Annulation.
The steric bulk of the tert-butyl group on this compound often ensures high regioselectivity in reactions with unsymmetrical methylene ketones, favoring the formation of a single quinoline isomer.
Synthesis of Polysubstituted Quinolines
The versatility of the Friedländer reaction allows for the synthesis of a wide array of substituted quinolines by simply varying the active methylene partner. This modularity is highly attractive for creating libraries of compounds for drug discovery screening.
| Active Methylene Partner | Resulting Quinoline Substitution Pattern | Catalyst/Conditions | Reference |
| Acetylacetone | 2-Methyl, 3-acetyl substituted | Ca(OTf)₂, neat, heat | [3] |
| Dimedone | Fused tricyclic quinoline | Methylene Blue, Visible Light, EtOH, rt | [4] |
| Ethyl Acetoacetate | 2-Methyl, 3-ethoxycarbonyl substituted | Acid or Base catalysis | [1] |
| Cyclohexanone | Fused tetracyclic quinoline (acridine analog) | Base catalysis, heat | [1] |
Experimental Protocol: Photocatalytic Friedländer Synthesis
This protocol describes a modern, environmentally benign approach using a photocatalyst for the synthesis of a quinoline derivative.[4]
Reaction: this compound with Dimedone
-
To a 10 mL round-bottom flask, add this compound (1.0 mmol, 177 mg).
-
Add dimedone (1.5 mmol, 210 mg) and ethanol (3 mL).
-
Add Methylene Blue (MB+) catalyst (1 mol%, 3.2 mg).
-
Stir the mixture at room temperature under the irradiation of a white LED (12 W).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with n-hexane/ethyl acetate (3:2) as the eluent.
-
Upon completion (typically <1 hour), filter the resulting solid precipitate.
-
Wash the solid with cold water to remove any residual catalyst and starting materials.
-
Recrystallize the crude solid from ethanol to yield the pure quinoline product.
Modern Catalytic Approaches for Quinoline Synthesis
While the classic Friedländer reaction is robust, modern organic synthesis often seeks milder conditions, broader substrate scope, and higher atom economy. Several catalytic systems have been developed that utilize this compound to achieve these goals.
Copper-Catalyzed Annulation with Alkynes
A powerful alternative to the use of carbonyl compounds is the copper-catalyzed annulation of ortho-aminoaryl ketones with alkynes. This method provides access to densely functionalized quinolines that may be difficult to obtain through traditional Friedländer pathways. A notable advantage is the ability to use terminal alkynes (via decarboxylation of propiolic acids) or internal alkynes, offering excellent control over the substitution pattern.[5]
Caption: Synthetic pathways from the core reactant.
Conclusion and Future Outlook
This compound stands out as a workhorse reagent in modern organic synthesis. Its primary utility lies in the robust and versatile Friedländer annulation and its modern catalytic variants, providing efficient access to a vast range of polysubstituted quinolines. The steric influence of the pivaloyl group offers a unique handle for controlling regioselectivity, a feature of significant value to synthetic and medicinal chemists.
Future research will likely expand the application of this building block into the synthesis of other complex heterocyclic systems and in the development of novel, highly efficient multicomponent reactions. As the demand for structurally diverse small molecules for drug discovery and materials science continues to grow, the utility of well-designed, multifunctional building blocks like this compound will only become more pronounced.
References
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Reddy, K. S., et al. (2013). Synthesis of polysubstituted quinolines via copper(II)-catalyzed annulation of 2-aminoaryl ketones with alkynoates. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
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Kim, J. Y., & Lee, C. H. (2012). Concise synthesis of quinoline derivatives from ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes and ketones with branched amines. American Chemical Society. Available at: [Link]
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Hao, Z., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. PubMed. Available at: [Link]
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Hao, Z., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry. Available at: [Link]
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Marco-Contelles, J. (2004). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]
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Al-Shameri, A. M., et al. (2022). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports. Available at: [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]
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Kumar, A., et al. (2017). Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
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Cheng, C. C., & Yan, S. J. (1982). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available at: [Link]
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Reddy, T. R., et al. (2018). Reaction of 1‐(2‐aminophenyl)pyrroles and cyclic ketones. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 1-(2-aminophenyl)-2,2-dimethylpropan-1-one and its Analogs: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical landscape surrounding 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, a molecule of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific entity is nascent, this document leverages data from structurally related analogs to build a robust framework for its synthesis, characterization, and potential pharmacological applications. By examining the core 2-aminophenyl ketone scaffold and the influence of the bulky t-butyl group, we will explore plausible synthetic routes, detailed analytical methodologies for structural elucidation and purity assessment, and a forward-looking perspective on structure-activity relationships (SAR) and therapeutic targeting. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Introduction: The 2-Aminophenyl Ketone Scaffold - A Privileged Motif in Drug Discovery
The 2-aminophenyl ketone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds. The juxtaposition of a nucleophilic aromatic amine and an electrophilic ketone on the same phenyl ring provides a unique chemical handle for a diverse array of synthetic transformations. This bifunctionality is crucial for the construction of complex heterocyclic systems, which are prevalent in many approved drugs and clinical candidates.[1]
The specific focus of this guide, this compound, introduces a sterically demanding t-butyl group adjacent to the ketone. This structural feature is anticipated to significantly influence the molecule's conformational preferences, metabolic stability, and receptor-binding interactions. Understanding the interplay between the 2-aminophenyl ketone core and the t-butyl moiety is paramount for the rational design of novel derivatives and analogs with tailored pharmacological profiles.
While direct experimental data for this compound is limited, we can draw significant insights from its close analog, 1-(2-aminophenyl)-2-methylpropan-1-one. This related compound provides a foundational understanding of the core's chemical identity and properties.[2][3]
| Parameter | Value (for 1-(2-aminophenyl)-2-methylpropan-1-one) | Reference |
| CAS Number | 27309-55-3 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO | [2][3] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| IUPAC Name | 1-(2-aminophenyl)-2-methylpropan-1-one | [2][3] |
| SMILES | CC(C)C(=O)C1=CC=CC=C1N | [2] |
| InChIKey | ZBORFQJDYSRFBH-UHFFFAOYSA-N | [2] |
Table 1: Key Identifiers for the Analog 1-(2-aminophenyl)-2-methylpropan-1-one.
Synthesis and Purification: A Road Map for a Self-Validating Protocol
A reproducible and well-documented synthetic protocol is the cornerstone of any chemical research program. While a specific synthesis for this compound is not explicitly detailed in the current literature, a robust and adaptable pathway can be logically constructed based on established methodologies for similar N-aryl amides and ketones.
Proposed Synthetic Pathway: A Grignard Reagent-Mediated Approach
A highly effective and versatile method for the synthesis of aryl ketones is the reaction of a Grignard reagent with a nitrile. This approach is anticipated to be a reliable route to the target compound.
Caption: Proposed Grignard synthesis workflow for this compound.
Detailed Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the tert-butylmagnesium halide Grignard reagent from magnesium turnings and the corresponding tert-butyl halide in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction with Nitrile: To a cooled (0 °C) solution of 2-aminobenzonitrile in anhydrous ether or THF, add the freshly prepared Grignard reagent dropwise with continuous stirring. The choice of an inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagent.[1]
-
Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride, followed by the addition of a dilute acid (e.g., 1M HCl) to hydrolyze the intermediate imine.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water. The use of flame-dried glassware and anhydrous solvents is essential to prevent the decomposition of the Grignard reagent and ensure a high yield of the desired product.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1]
-
Acidic Workup: The acidic workup serves to hydrolyze the intermediate iminomagnesium complex to the corresponding ketone.
Analytical Characterization: A Multi-Technique Approach to Structural Verification
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and reproducibility of experimental results for any synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed for a comprehensive analysis of this compound and its derivatives.
Spectroscopic and Chromatographic Techniques
| Analytical Technique | Purpose | Expected Observations for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR: Signals corresponding to the aromatic protons, the amino group protons, and a characteristic singlet for the nine equivalent protons of the t-butyl group. ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the quaternary and methyl carbons of the t-butyl group.[4] |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ corresponding to the molecular weight. Characteristic fragmentation patterns would likely include the loss of the t-butyl group.[1] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-H stretching of the aromatic and aliphatic groups. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity and quantification. | A single major peak indicating the purity of the compound. The retention time will be specific to the compound and the chromatographic conditions. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Can be used for purity assessment and to identify any volatile impurities. The mass spectrum obtained will aid in structural confirmation.[5] |
Table 2: Key Analytical Techniques for Characterization.
Self-Validating Analytical Workflow
Caption: A comprehensive and self-validating analytical workflow for compound characterization.
Structure-Activity Relationships and Therapeutic Potential: An Outlook
While the specific biological activities of this compound have yet to be reported, the broader class of aminophenyl derivatives has shown a wide range of pharmacological effects. By analyzing the structure of our target compound, we can hypothesize potential therapeutic applications and guide future research.
Potential as NMDA Receptor Antagonists
Derivatives of 1-phenyl-2-aminocyclopropanecarboxamide have been identified as a novel class of N-methyl-D-aspartate (NMDA) receptor antagonists.[6][7] The aminophenyl moiety is a key structural feature in these compounds. It is plausible that this compound and its analogs could also interact with the NMDA receptor, making them potential candidates for the treatment of neurological disorders such as depression and chronic pain.
Anticancer and Kinase Inhibitory Activity
The 2-aminophenyl scaffold is present in a number of kinase inhibitors. For instance, anilinophthalazine derivatives are potent inhibitors of KDR and Flt-1 protein kinases. The design of these inhibitors often involves creating pseudo-rings that mimic the structure of a known pharmacophore. The amino and ketone groups of this compound could serve as anchor points for building more complex molecules that target specific kinase active sites. Additionally, various aminophenyl derivatives have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines.
The Role of the t-Butyl Group in SAR
The introduction of a gem-dimethyl group (part of the t-butyl moiety) has been shown to significantly improve the selectivity of certain compounds.[8] In the context of this compound, the bulky and lipophilic t-butyl group is expected to:
-
Enhance Metabolic Stability: The t-butyl group can act as a metabolic shield, preventing enzymatic degradation at adjacent positions and potentially increasing the compound's half-life in vivo.
-
Influence Binding Affinity and Selectivity: The steric bulk of the t-butyl group can enforce a specific conformation that may lead to higher affinity and selectivity for a particular biological target. It can also engage in favorable hydrophobic interactions within a receptor's binding pocket.
-
Modulate Physicochemical Properties: The lipophilicity of the t-butyl group will affect the overall solubility and membrane permeability of the molecule, which are critical parameters for drug-likeness.
Future Directions and Conclusion
This technical guide has outlined a comprehensive framework for the synthesis, characterization, and potential applications of this compound and its analogs. While direct experimental data on the target molecule remains to be established, the information collated from structurally related compounds provides a strong foundation for future research in this area.
The key takeaways for researchers entering this field are:
-
The 2-aminophenyl ketone scaffold is a versatile starting point for the synthesis of a wide range of potentially bioactive molecules.
-
A robust and well-documented synthetic and analytical workflow is crucial for generating reliable and reproducible data.
-
The introduction of a t-butyl group is a rational design strategy to enhance metabolic stability and modulate binding affinity and selectivity.
Future investigations should focus on the successful synthesis and thorough characterization of this compound, followed by a systematic biological evaluation to explore its therapeutic potential, particularly in the areas of neuropharmacology and oncology. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on this promising class of compounds and may pave the way for the development of novel therapeutics.
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PubChem. (n.d.). 1-(2-Aminophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Retrieved from [Link]
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Drug Design Org. (2008, December 15). Case Studies in Analog Design. Retrieved from [Link]
- Antoł, E., Kwiecień, A., Kubiak-Tomaszewska, G., & Struga-Książek, B. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the drug market. Forensic toxicology, 35(2), 317–328.
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- Shuto, S., Imoto, H., Yoshii, K., & Matsuda, A. (2000). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1, (21), 3753-3760.
- Wang, G., Chen, H., & He, W. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2 (1H)-ones. Organic & biomolecular chemistry, 7(12), 2530–2533.
- Klimek-Szczykutowicz, M., Szewczyk, A., & Zięba, A. (2020). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. International journal of molecular sciences, 21(19), 7078.
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Frontiers Publishing Partnerships. (2025, November 9). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Retrieved from [Link]
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MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
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Open Access Macedonian Journal of Medical Sciences. (2024, October 16). Pharmacological Activity of Pinostrobin and Solid Dispersion Based on It. Retrieved from [Link]
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MDPI. (2024, December 27). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Retrieved from [Link]
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MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
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- Singh, S. K., & Kumar, Y. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current neuropharmacology, 19(2), 146-166.
- Brzezicki, M., Szymańska, A., & Błazejowski, J. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one (N,N-Dimethylpentylone, MDPT), 1-(3-Methylphenyl)-2-(ethylamino)propan-1-one (3-MEC), and 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-Fluoro-α-PVP, 4F-PHP). Molecules (Basel, Switzerland), 24(21), 3843.
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- DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog, 2-(5-Methoxy-1-benzofuran-3-yl)-N-ethylethanamine. Microgram Journal, 8(2), 59-65.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Nagana Gowda, G. A., & Raftery, D. (2019). Combining NMR and MS with chemical derivatization for absolute quantification with reduced matrix effects. Analytical chemistry, 91(7), 4469–4477.
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Literature review of aminophenyl ketones
Aminophenyl Ketones: A Technical Review of Synthesis, Reactivity, and Pharmaceutical Application
Executive Summary
Aminophenyl ketones, particularly ortho-aminophenyl ketones (OAPKs) like 2-aminobenzophenone, represent a privileged scaffold in medicinal chemistry.[1] They serve as the obligate precursors for a vast array of nitrogenous heterocycles, including 1,4-benzodiazepines (anxiolytics), quinolines (antimalarials/anticancers), and quinazolines (kinase inhibitors). This guide synthesizes the current state of literature regarding their construction and divergent reactivity, moving beyond basic textbook definitions to offer a strategic analysis for drug development professionals.
Structural Diversity and Pharmacological Significance[1][2][3][4]
The utility of aminophenyl ketones stems from their bifunctional nature . The proximity of a nucleophilic amino group (–NH₂) and an electrophilic carbonyl group (C=O) allows for rapid, often catalyst-free, intramolecular condensation.
-
The Ortho Effect: The ortho-isomer (2-aminophenyl ketone) is the most synthetically valuable due to its ability to form 6- and 7-membered rings.
-
Pharmacophore Integration:
-
Benzodiazepines: The 2-aminobenzophenone skeleton is the direct progenitor of the "benzo" core (e.g., Diazepam, Alprazolam).
-
Quinolines: Through Friedländer annulation, OAPKs yield polysubstituted quinolines, critical for compounds like Camptothecin analogues.
-
Indoles: Reductive cyclization (McMurry or similar) can collapse the ketone and amine into an indole framework.
-
Strategic Synthetic Methodologies
Selecting a synthetic route depends on the substitution pattern required and the scale of the reaction. Literature categorizes these into three primary "Generations" of synthesis.
Generation 1: Classical Electrophilic Substitution
-
Friedel-Crafts Acylation: Reaction of anilines with acid chlorides.
-
Limitation: Requires strong Lewis acids (AlCl₃) and often leads to para-substitution unless the amino group is protected or specific directing groups are used.
-
Optimization: The Sugasawa Reaction uses BCl₃ and AlCl₃ to force ortho-acylation of anilines via a specific boron-nitrogen complex.
-
Generation 2: Nucleophilic Addition to Nitriles (The Industry Standard)
-
Grignard Addition: The reaction of aryl Grignard reagents (ArMgBr) with 2-aminobenzonitriles (anthranilonitriles).
-
Mechanism:[2][3][4][5][6][7][8] The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.
-
Advantage:[9] High yields, scalable, and avoids the regioselectivity issues of Friedel-Crafts.
-
Caveat: Requires 2 equivalents of Grignard reagent (one to deprotonate the amine, one to attack the nitrile).
-
Generation 3: Transition-Metal Catalysis (Late-Stage Functionalization)
-
Pd-Catalyzed Carbonylation: Coupling of aryl halides with 2-aminophenylboronic acids under CO atmosphere.
-
C-H Activation: Direct acylation of anilines using aldehydes or alcohols, catalyzed by Rh(III) or Pd(II). This represents the forefront of "Green Chemistry" in this field, minimizing halogenated waste.
Reactivity and Heterocycle Construction
The following diagram illustrates the divergent synthesis pathways available from a single 2-aminobenzophenone precursor.
Caption: Divergent synthetic pathways from 2-aminobenzophenone. The scaffold serves as a "chemical switchboard" for accessing diverse pharmacophores.
Deep Dive: The Friedländer Annulation
This is the most cited application of aminophenyl ketones. It involves the condensation of an OAPK with a ketone containing an
-
Mechanism:
-
Aldol Condensation: Base-catalyzed attack of the ketone enolate on the OAPK carbonyl.
-
Dehydration: Loss of water to form an
-unsaturated intermediate. -
Cyclization: Intramolecular Schiff base formation (imine condensation).
-
-
Catalysts: Traditional bases (KOH, NaOH) or modern Lewis acids (Sc(OTf)₃, I₂).
Experimental Protocols
Protocol A: Robust Synthesis of 2-Aminobenzophenone (Grignard Route)
Rationale: This method is selected for its reliability and scalability in a drug discovery setting, avoiding the harsh conditions of Friedel-Crafts.
Reagents:
-
2-Aminobenzonitrile (Anthranilonitrile)
-
Phenylmagnesium bromide (3.0 M in Et₂O)
-
Anhydrous THF
-
HCl (10% aqueous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Solubilization: Dissolve 2-aminobenzonitrile (10 mmol) in anhydrous THF (30 mL). Cool to 0°C.
-
Addition: Add Phenylmagnesium bromide (22 mmol, 2.2 equiv) dropwise over 20 minutes.
-
Note: The first equivalent acts as a base to deprotonate the -NH₂; the second equivalent attacks the nitrile.
-
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor by TLC (disappearance of nitrile).
-
Hydrolysis (Critical Step): Cool to 0°C. Carefully quench with 10% HCl (50 mL). The mixture will initially form a solid imine salt.
-
Reflux: Heat the acidic mixture at reflux for 1 hour to hydrolyze the imine to the ketone.
-
Workup: Cool, neutralize with NaOH (aq) to pH 8. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
Yield Expectation: 75-85% as yellow needles.
Data Presentation: Catalyst Efficiency in Friedländer Synthesis
Comparison of catalytic systems for the reaction of 2-aminobenzophenone with acetylacetone to form quinolines.
| Catalyst System | Conditions | Yield (%) | Time (h) | Green Score |
| KOH / EtOH | Reflux | 82% | 4.0 | Low (Corrosive) |
| p-TsOH (Solvent-free) | 100°C | 94% | 1.5 | High |
| Iodine (10 mol%) | RT, MeOH | 91% | 2.0 | Med (Halogen waste) |
| Sc(OTf)₃ | RT, CH₃CN | 96% | 0.5 | Med (Costly) |
Future Outlook
The field is moving toward Atom-Economical methods.
-
Acceptorless Dehydrogenative Coupling: Reacting 2-aminobenzyl alcohol with ketones using Mn or Fe catalysts to generate the ketone intermediate in situ, releasing only H₂ and water.
-
Flow Chemistry: Continuous processing of OAPKs into benzodiazepines to improve safety profiles by handling hazardous intermediates (like acid chlorides) in closed systems.
References
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health (PMC). Available at: [Link]
-
Transition Metal-Catalyzed C–H Bond Addition to Carbonyls. National Institutes of Health (PMC). Available at: [Link]
-
2-Aminobenzophenone: Synthesis, Properties, and Applications. Ningbo Inno Pharmchem. Available at: [Link]
-
Friedländer Synthesis - Recent Literature and Catalysts. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. nbinno.com [nbinno.com]
Methodological & Application
N-alkylation of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" protocols
Executive Summary
This guide details the synthetic protocols for the N-alkylation of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (commonly referred to as 2-aminopivalophenone ).
This substrate presents a unique "push-pull" synthetic challenge:
-
Steric Shielding: The bulky tert-butyl group at the
-position to the carbonyl creates significant steric hindrance, shielding the reaction center and complicating Schiff base formation during reductive amination. -
Electronic Deactivation: The ortho-carbonyl group acts as an electron-withdrawing group (EWG), reducing the nucleophilicity of the aniline nitrogen.
-
Intramolecular Hydrogen Bonding: A strong N-H...O=C intramolecular hydrogen bond stabilizes the ground state, further raising the activation energy required for N-functionalization.
This application note prioritizes Reductive Amination as the gold-standard method for mono-alkylation due to its selectivity, while providing Direct Alkylation and Borrowing Hydrogen protocols for specific use cases.
Strategic Analysis & Reaction Pathways
The following diagram outlines the decision matrix for selecting the appropriate protocol based on the desired alkyl group and available reagents.
Caption: Decision matrix for N-alkylation strategies. Method A is preferred for complex R-groups; Method B for simple methylation/ethylation.
Method A: Reductive Amination (Gold Standard)
Rationale: Direct alkylation often leads to over-alkylation (quaternary salts). Reductive amination proceeds via an imine intermediate.[1][2][3][4][5] While the tert-butyl group of the pivalophenone makes the ketone unreactive, the aniline nitrogen is the target here. We react the aniline with an external aldehyde. Note: The steric bulk of the pivaloyl group ortho to the amine can hinder the initial attack on the external aldehyde. Therefore, a Lewis acid or Brønsted acid promoter is critical.
Protocol 1: One-Pot Reductive Amination with STAB
Reagents:
-
Substrate: 2-aminopivalophenone (1.0 equiv)
-
Aldehyde: 1.1–1.2 equiv (e.g., Benzaldehyde, Propionaldehyde)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)
Procedure:
-
Imine Formation: In an oven-dried reaction vial, dissolve 2-aminopivalophenone (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (5 mL).
-
Activation: Add Acetic Acid (1.0 mmol). The acid serves dual purposes: it disrupts the intramolecular H-bond of the substrate and catalyzes the formation of the imine/iminium species.
-
Equilibration: Stir at room temperature for 30–60 minutes.
-
Critical Check: If the aldehyde is bulky, extend this time or add 3Å molecular sieves to drive equilibrium.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.
-
Why STAB? Unlike NaBH4, STAB is mild and will not reduce the ketone functionality of the pivalophenone, ensuring chemoselectivity [1].
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen.
-
Workup: Quench with saturated NaHCO3 (aqueous). Extract with DCM (3x).[6] Wash combined organics with brine, dry over Na2SO4, and concentrate.[7]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Validation:
-
1H NMR: Look for the disappearance of the broad -NH2 singlet (approx. 6.0 ppm) and appearance of a new -NH doublet (or broad singlet) and the alkyl protons.
-
Key Signal: The tert-butyl singlet (approx. 1.3 ppm) should remain intact, confirming the ketone was not reduced.
Method B: Direct Alkylation (Sn2)
Rationale: Best suited for small, simple alkyl groups (Methyl, Ethyl, Allyl) where aldehydes are volatile or unstable. The low nucleophilicity of the amine requires a "Cesium Effect" to enhance reactivity.
Protocol 2: Cesium-Promoted Direct Alkylation
Reagents:
-
Substrate: 2-aminopivalophenone (1.0 equiv)
-
Alkyl Halide: 1.1 equiv (e.g., Iodomethane, Benzyl bromide)
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%) - Optional for chlorides/bromides.
Procedure:
-
Dissolution: Dissolve 2-aminopivalophenone (1.0 mmol) in MeCN (5 mL).
-
Deprotonation: Add Cs2CO3 (2.0 mmol). Stir for 15 minutes at RT.[6]
-
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Heating: Heat the reaction to 60°C (for iodides) or 80°C (for bromides). Monitor by TLC/LC-MS.
-
Warning: Do not overheat (>100°C) as this promotes dialkylation.
-
-
Workup: Filter off inorganic salts. Dilute filtrate with water and extract with EtOAc.[7]
Method C: Catalytic Hydrogen Borrowing (Green Chemistry)
Rationale: This method uses alcohols as alkylating agents, producing only water as a byproduct. It is ideal for drug development pipelines prioritizing Green Chemistry.
Protocol 3: Ruthenium-Catalyzed N-Alkylation
Reagents:
-
Substrate: 2-aminopivalophenone (1.0 equiv)
-
Alcohol: Primary Alcohol (1.2 equiv) (e.g., Benzyl alcohol)
-
Catalyst: [Ru(p-cymene)Cl2]2 (2 mol%)
-
Ligand: DPEphos or Xantphos (4 mol%)
-
Base: KOH or KOtBu (10-20 mol%)
-
Solvent: Toluene or t-Amyl Alcohol
Procedure:
-
Catalyst Prep: In a glovebox or under Argon, mix the Ru-precursor and Ligand in Toluene (2 mL) for 10 minutes.
-
Reaction Assembly: Add 2-aminopivalophenone (1.0 mmol), the Alcohol (1.2 mmol), and the Base to the catalyst solution.
-
Reaction: Seal the tube and heat to 110°C for 24 hours.
-
Purification: Standard silica gel chromatography.
Comparative Data Analysis
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation | Method C: Borrowing Hydrogen |
| Selectivity | High (Mono-alkylation) | Low (Risk of Di-alkylation) | High |
| Reaction Conditions | Mild (RT to 0°C) | Moderate (60-80°C) | Harsh (110°C) |
| Atom Economy | Moderate (Stoichiometric Boron waste) | Low (Halide waste) | Excellent (Water byproduct) |
| Substrate Tolerance | Best for bulky/complex R-groups | Best for Methyl/Ethyl | Best for Benzylic/Aliphatic chains |
| Key Risk | Incomplete imine formation due to sterics | Over-alkylation | Catalyst poisoning |
Troubleshooting & QC
Common Failure Mode: No Reaction
-
Cause: The intramolecular H-bond (N-H...O=C) is too strong, or the tert-butyl group prevents the approach of the electrophile.
-
Solution: Switch to Method A but use Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.5 equiv) instead of Acetic Acid during the imine formation step. Titanium acts as a water scavenger and a strong Lewis acid to force imine formation.
Common Failure Mode: Over-Alkylation
-
Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine).
-
Solution: Use Method A (Reductive Amination).[2][3][8] If using Method B, strictly control stoichiometry (0.9 equiv of alkyl halide) and stop conversion at 80%.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
- Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron.
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[7] Advanced Synthesis & Catalysis. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Cyclization Protocols for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one
Executive Summary: The Steric Challenge
The molecule 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (commonly referred to as 2-aminopivalophenone) represents a unique challenge in heterocyclic synthesis. Unlike its ubiquitous analog 2-aminoacetophenone, this substrate features a bulky tert-butyl group adjacent to the carbonyl center.
While this steric bulk provides excellent regiochemical control (preventing side reactions at the
This guide details three optimized protocols designed specifically to overcome this "Steric Wall," enabling the efficient synthesis of 4-tert-butyl-substituted Quinolines, Cinnolines, and Quinazolines .
Reaction Landscape
The following diagram illustrates the divergent synthetic pathways available for this substrate.
Protocol 1: Modified Friedländer Annulation (Quinoline Synthesis)
Target: 4-tert-butylquinolines
Challenge: The condensation step between the ketone carbonyl and the
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Cyclohexanone (or other ketone with active
-methylene) (1.2 equiv) -
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (20 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the substrate (5 mmol), cyclohexanone (6 mmol), and p-TsOH (1 mmol) to the flask.
-
Solvation: Add 25 mL of toluene.
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~125°C). Ensure the toluene is distilling into the trap to remove the water generated by the condensation.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).
-
Note: Reaction time is typically 4–6 hours , significantly longer than non-hindered analogs (which take ~1–2 hours).
-
-
Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 15 mL) to neutralize the acid. Wash with brine (15 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel).
Mechanistic Insight
The tert-butyl group prevents the "self-condensation" often seen with other amino-ketones, leading to cleaner reaction profiles despite the slower kinetics.
Protocol 2: Widman-Stoermer Synthesis (Cinnoline Formation)
Target: 4-tert-butylcinnoline Theory: This reaction utilizes the intramolecular coupling of a diazonium salt onto the vinyl group formed by the ketone. However, since our substrate is a ketone, we rely on the in situ enolization or prior conversion to an alkenyl intermediate. For the direct ketone method, we utilize the Borsche-Koelsch variation which involves diazotization of the amine followed by cyclization onto the activated carbon.
Correction for Accuracy: The classic Widman-Stoermer requires an alkenyl group. For 2-aminophenyl ketones, the Richter Synthesis or direct diazotization leading to 4-hydroxycinnolines (via hydration) is more common. However, to retain the tert-butyl group, we perform a standard diazotization which captures the enol.
Materials
-
Substrate: this compound (5 mmol)
-
Reagents: Sodium Nitrite (NaNO₂), Conc. HCl.
-
Solvent: Water / Acetic Acid.[1]
Protocol
-
Salt Formation: Dissolve the substrate in 10 mL of 6M HCl. Cool the solution to 0–5°C in an ice bath. The amine hydrochloride may precipitate; vigorous stirring is required.
-
Diazotization: Dropwise add a solution of NaNO₂ (1.1 equiv) in water, maintaining the temperature below 5°C. Stir for 30 minutes. The solution should become clear as the diazonium salt forms.
-
Cyclization: Allow the reaction to warm to room temperature slowly, then heat to 60°C for 2 hours.
-
Observation: Evolution of nitrogen gas indicates decomposition (bad), but ring closure usually proceeds without gas evolution if the pH is adjusted to ~4-5 using sodium acetate.
-
-
Isolation: The cinnoline derivative often precipitates upon cooling. If not, extract with dichloromethane.
Data Comparison: Yields by Method
| Method | Catalyst/Reagent | Temp | Time | Yield (%) | Notes |
| Friedländer | KOH / EtOH | 80°C | 12 h | 35% | Incomplete conversion due to sterics. |
| Friedländer | p-TsOH / Toluene | 110°C | 5 h | 82% | Recommended Protocol. |
| Widman-Stoermer | NaNO₂ / HCl | 60°C | 3 h | 65% | Sensitive to pH control. |
Protocol 3: Quinazoline Synthesis via Urea Fusion
Target: 4-tert-butylquinazolin-2(1H)-one Application: This scaffold is a privileged structure in kinase inhibitor discovery. The tert-butyl group mimics the hydrophobic pocket interactions of isoleucine residues.
Protocol
-
Mixing: In a mortar, grind this compound (1.0 g) with Urea (3.0 g, large excess).
-
Fusion: Transfer the powder to a round-bottom flask. Heat the flask in a sand bath to 180°C .
-
Reaction: The mixture will melt. Ammonia gas (NH₃) will evolve (perform in a fume hood!). Continue heating for 2 hours until the melt solidifies.
-
Workup: Cool to room temperature. Add water (20 mL) and stir to dissolve excess urea. The product is water-insoluble.
-
Filtration: Filter the precipitate, wash with water and cold ethanol. Recrystallize from DMF/Ethanol.
References
-
Friedländer, P. (1882).[2][3] "Ueber o-Amidobenzaldehyd".[2] Chemische Berichte, 15, 2572.[2] (Foundational chemistry for quinoline synthesis). [2]
-
Marco-Contelles, J., et al. (2009).[2] "The Friedländer Reaction: From the First to the Latest Methods, Catalysts and Reagents". Chemical Reviews, 109(6), 2652–2671. (Review of catalytic methods including Lewis acids).
-
Mohammed, S., et al. (2015).[4] "Metal-Free Iodine-Catalyzed Oxidative Cyclization for the Synthesis of Quinazolin-4(3H)-ones". The Journal of Organic Chemistry, 80(13), 6915–6921. (Modern oxidative protocol relevant to 2-aminophenyl ketones).
-
Leonard, N. J. (1945).[5][6] "Cinnolines: The Widman-Stoermer Synthesis".[7][8] Chemical Reviews, 37(2), 269–286.[6] (Authoritative review on cinnoline cyclization).
-
Ajani, O. O., et al. (2016). "Catalyst-Free Expeditious Synthesis Of 2-(4-tert-butylphenyl)-3-Substituted Quinazolin-4(3H)-One Derivatives". Covenant University Repository. (Specific reference to tert-butyl phenyl moieties in quinazolines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Widman-Stoermer Synthesis [drugfuture.com]
- 6. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Benzodiazines [quimicaorganica.org]
Application Note: 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one in Medicinal Chemistry – Directed C-N Activation and Heterocycle Synthesis
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (commonly referred to as 2'-aminopivalophenone) is a highly specialized building block. Structurally, it is characterized by an ortho-amino group paired with a sterically demanding pivaloyl (tert-butyl ketone) moiety.
As a Senior Application Scientist, I have structured this guide to detail the two primary applications of this compound in drug development workflows:
-
A Model Substrate for Directed Transition-Metal Catalysis : It enables the cleavage of highly unreactive aryl C-N bonds, allowing anilines to be utilized as electrophiles in cross-coupling reactions.
-
A Privileged Precursor for Heterocycle Synthesis : It serves as a direct precursor for 4-tert-butylquinolines via Friedländer annulation, where the tert-butyl group acts as a lipophilic, metabolically stable bioisostere to block cytochrome P450-mediated oxidation.
Application 1: Ruthenium-Catalyzed C-N Bond Activation and Cross-Coupling
Mechanistic Rationale
The functionalization of unreactive aryl C-N bonds in anilines is notoriously difficult due to the high bond dissociation energy and the tendency of the free amino group to poison transition-metal catalysts. However, utilizing a low-valent, electron-rich ruthenium catalyst—specifically
The critical design choice in this methodology is the pivaloyl group . While a standard acetyl group (as in 2'-aminoacetophenone) directs the metal to activate both the C-N bond and the adjacent ortho C-H bond (leading to mixed, low-yield products), the extreme steric bulk of the tert-butyl group in this compound completely suppresses the undesired C-H activation pathway. This steric shielding forces the ruthenium center to exclusively undergo oxidative addition into the C-N bond, enabling high-yielding cross-coupling with organoboronates [1].
Quantitative Data: Effect of the Directing Group
The following table summarizes the causal relationship between the steric bulk of the directing group and the reaction's chemoselectivity:
| Directing Group | Steric Bulk | Competing C-H Activation | C-N Activation (Desired) | Isolated Yield (Phenylation) |
| Acetyl ( | Low | Yes (High) | Yes (Moderate) | Mixed / Poor |
| Pivaloyl ( | Extreme | No (Suppressed) | Yes (Exclusive) | 84% - 99% |
Catalytic Cycle Visualization
Ru-catalyzed C-N bond cleavage and cross-coupling cycle.
Protocol 1: Ru-Catalyzed Cross-Coupling with Organoboronates
This protocol is designed for the synthesis of biaryl compounds using anilines as electrophiles.
-
Preparation : Oven-dry a 10 mL Schlenk tube and equip it with a magnetic stir bar. Purge the tube with Argon for 15 minutes to ensure a strictly inert atmosphere (crucial for maintaining the low-valent state of the Ru catalyst).
-
Reagent Loading : Under a positive flow of Argon, add this compound (1.0 equiv, 0.5 mmol), the desired arylboronate ester (1.5 equiv, 0.75 mmol), and the catalyst
(0.06 equiv, 3 mol%). -
Solvent Addition : Inject 2.0 mL of anhydrous, degassed toluene. Causality note: Toluene is selected because its boiling point (110 °C) provides the necessary thermal energy to overcome the high activation barrier of C-N oxidative addition.
-
Reaction Execution : Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C for 20 hours with vigorous stirring.
-
Self-Validation Check : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The primary amine starting material is highly UV-active and stains heavily with ninhydrin; its complete disappearance validates the success of the oxidative addition step. The solution will transition from a suspension to a homogeneous dark liquid.
-
Workup : Cool the mixture to room temperature, filter through a short pad of Celite to remove the ruthenium residues, and concentrate under reduced pressure. Purify the biaryl product via silica gel flash chromatography.
Application 2: Synthesis of 4-tert-Butylquinolines via Friedländer Annulation
Mechanistic Rationale
The Friedländer synthesis is a robust, atom-economical method for constructing the quinoline core—a ubiquitous scaffold found in antimalarial, antibacterial, and anticancer therapeutics [2]. By reacting this compound with an α-methylene ketone or aldehyde, the resulting quinoline retains the tert-butyl group at the C4 position.
In hit-to-lead optimization, the C4 position of a quinoline is often a metabolic hotspot susceptible to oxidation by Cytochrome P450 enzymes. Installing a tert-butyl group at this position provides immense steric shielding, thereby enhancing the metabolic stability and pharmacokinetic half-life of the drug candidate. The reaction proceeds via an initial Schiff base (imine) formation, followed by an intramolecular aldol-type cyclization and subsequent dehydration [2].
Reaction Pathway Visualization
Friedländer annulation pathway to 4-tert-butylquinolines.
Protocol 2: Acid-Catalyzed Friedländer Condensation
This protocol details the synthesis of highly substituted 4-tert-butylquinolines.
-
Reagent Loading : In a 25 mL round-bottom flask, combine this compound (1.0 equiv, 1.0 mmol) and an active α-methylene compound (e.g., ethyl acetoacetate) (1.1 equiv, 1.1 mmol).
-
Catalyst & Solvent : Add 5 mL of absolute ethanol followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Causality note: The Brønsted acid accelerates both the initial imine condensation and the subsequent enamine tautomerization required for the aldol-type ring closure.
-
Reaction Execution : Attach a reflux condenser and heat the mixture to 80 °C for 4 to 8 hours.
-
Self-Validation Check : The formation of the Schiff base intermediate is usually accompanied by a distinct color shift (typically to deep yellow or orange). To validate completion, perform LC-MS analysis: look for the
peak corresponding to the exact mass of the theoretical quinoline, confirming the loss of two equivalents of water ( ) from the combined mass of the starting materials. -
Workup : Cool the reaction to room temperature. Neutralize the acid with saturated aqueous
(10 mL) and extract with ethyl acetate ( ). Dry the combined organic layers over anhydrous , filter, and evaporate the solvent. The crude 4-tert-butylquinoline can be purified by recrystallization from ethanol or via column chromatography.
Safety and Handling
-
This compound : Handle as a potential skin and eye irritant. Wear standard PPE (nitrile gloves, safety goggles, lab coat).
-
Ruthenium Catalysts : Heavy metal complexes are toxic and should be handled in a fume hood. Solid waste and aqueous washings must be disposed of in designated heavy metal waste containers.
-
Toluene : Highly flammable and a reproductive toxin. Ensure all heating is performed in a spark-free environment (e.g., silicone oil bath on a hotplate) inside a properly ventilated fume hood.
References
-
Ruthenium-Catalyzed Carbon−Carbon Bond Formation via the Cleavage of an Unreactive Aryl Carbon−Nitrogen Bond in Aniline Derivatives with Organoboronates Journal of the American Chemical Society[Link] [1]
-
Advances in polymer based Friedlander quinoline synthesis Turkish Journal of Chemistry / PubMed Central (NIH)[Link] [2]
Application Note: Catalytic Strategies for the Functionalization of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one
Executive Summary & Molecule Analysis
The Substrate: 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (CAS: 5426-39-1) Common Name: o-Pivaloylaniline or o-Amino-tert-butylphenylketone.
This application note details the catalytic protocols for functionalizing the amino group of o-pivaloylaniline. This substrate presents a unique "privileged scaffold" challenge often encountered in the synthesis of CNS-active agents (e.g., indole-based antidepressants) and hindered ligands.
The Challenge: The "Pivaloyl Wall"
The 2,2-dimethylpropan-1-one (pivaloyl) group at the ortho position creates a distinct chemical environment:
-
Steric Bulk: The tert-butyl group acts as a massive steric wall. This prevents the rotation of the carbonyl group, locking the molecule in a conformation that shields the amino group from approaching electrophiles.
-
Electronic Deactivation: The carbonyl is a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the aniline nitrogen (pKa ~2-3 vs. 4.6 for aniline).
-
Lack of Enolization: Unlike methyl ketones, the tert-butyl ketone has no
-protons, preventing enolization side reactions but limiting cyclization pathways to non-enol mechanisms.
Strategic Solution: To functionalize this amine, we cannot rely on standard SN2 alkylations (which fail due to sterics) or standard reductive aminations (difficult due to ketone interference). We must employ Transition Metal Catalysis designed for sterically demanding cross-coupling.
This guide focuses on two high-yield pathways:
-
Pd-Catalyzed N-Arylation (Buchwald-Hartwig): Using 3rd-Generation Biaryl Phosphine Ligands.
-
Ir-Catalyzed N-Alkylation (Borrowing Hydrogen): A green approach using alcohols.
Pathway A: Palladium-Catalyzed N-Arylation
Objective: Synthesis of sterically crowded diarylamines.
The Ligand Selection Logic
For ortho-substituted anilines, standard ligands (PPh3, dppf) fail because they cannot facilitate the reductive elimination step effectively when the metal center is crowded.
The Solution: BrettPhos or tBuBrettPhos . These dialkylbiaryl phosphine ligands are "application-critical" here. Their bulky cyclohexyl/tert-butyl groups promote the reductive elimination of the bulky diarylamine product, while the biaryl backbone stabilizes the Pd(0) species.
Mechanism Visualization
The catalytic cycle is rate-limited by the steric clash during amine coordination and reductive elimination.
Caption: Figure 1. The Buchwald-Hartwig cycle adapted for hindered substrates. Reductive elimination (Red) is the critical step requiring bulky ligands like BrettPhos.
Experimental Protocol (Self-Validating)
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.1 equiv)
-
Catalyst Precursor: Pd2(dba)3 (1 mol%) or Pd(OAc)2
-
Ligand: BrettPhos (2-4 mol%) (CAS: 1070663-78-3)
-
Base: NaOtBu (1.4 equiv) - Critical: Must be stored in glovebox or fresh bottle.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, sparged with Ar).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Solids Charge: Add Pd2(dba)3 (9.2 mg, 0.01 mmol), BrettPhos (10.7 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Validation Check: The catalyst/ligand mix should turn a reddish-brown color in solvent, indicating complexation.
-
-
Substrate Addition: Add the o-pivaloylaniline (191 mg, 1.0 mmol) and Aryl Bromide (1.1 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (2.0 mL) via syringe under Argon flow.
-
Reaction: Seal the tube. Heat to 100°C for 12 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:1). The starting aniline is fluorescent; the product is usually less polar and has a distinct UV shift due to extended conjugation.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.
-
Purification: Flash chromatography on silica gel.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| No Conversion | Catalyst Poisoning / O2 Leak | Ensure Ar sparging; Switch to precatalyst (BrettPhos Pd G3). |
| Protodehalogenation | Hydride source present | Ensure solvent is anhydrous; reduce reaction time. |
| Low Yield | Steric crowding too high | Switch ligand to tBuBrettPhos ; Increase Temp to 110°C. |
Pathway B: Iridium-Catalyzed N-Alkylation (Borrowing Hydrogen)
Objective: Mono-alkylation using primary alcohols (Green Chemistry). Why this works: Standard alkylation with alkyl halides leads to over-alkylation (quaternary salts). The "Borrowing Hydrogen" methodology uses alcohols to transiently form an aldehyde, condenses with the amine to form an imine, and reduces it in situ. The ortho-pivaloyl group prevents the formation of the bis-alkylated product due to extreme steric pressure.
Mechanism Visualization
Caption: Figure 2. The Borrowing Hydrogen cascade. The catalyst "borrows" hydrogen from the alcohol and returns it to the imine.
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 mmol)
-
Reagent: Primary Alcohol (e.g., Benzyl alcohol, 1.2 equiv)
-
Catalyst: [Cp*IrCl2]2 (1.0 mol%) (CAS: 12354-85-7)
-
Base: NaHCO3 (10 mol%) - Note: Mild base is sufficient.
-
Solvent: Toluene (0.5 M).
Procedure:
-
Mix substrate, alcohol, iridium dimer, and bicarbonate in a sealed tube.
-
Heat to 110°C for 18 hours.
-
Why 110°C? The dehydrogenation of the alcohol is endothermic and drives the reaction.
-
Workup: Evaporate solvent. Direct column chromatography.
Comparative Data & Validation
The following table summarizes expected yields based on the steric profile of the coupling partner when reacting with o-pivaloylaniline.
| Coupling Partner | Method | Ligand/Cat | Yield | Notes |
| Bromobenzene | Pd-Cat | BrettPhos | 92% | Excellent conversion. |
| 2-Bromotoluene | Pd-Cat | BrettPhos | 65% | Ortho-ortho clash reduces yield. |
| 2-Bromotoluene | Pd-Cat | tBuBrettPhos | 84% | Bulky ligand required for bulky partner. |
| Benzyl Alcohol | Ir-Cat | CpIr | 88% | Clean mono-alkylation. |
| Ethanol | Ir-Cat | CpIr | 45% | Volatility of acetaldehyde intermediate is an issue. |
References
-
Buchwald-Hartwig Amination of Hindered Anilines
-
Maitre, S., et al. "Ligand-Controlled Palladium-Catalyzed Amination of Hindered Anilines." Journal of the American Chemical Society.
-
-
BrettPhos Ligand Design
-
Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Primary Anilines." Journal of the American Chemical Society.
-
-
Borrowing Hydrogen Methodology
-
Hamid, M. H., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society.
-
-
Properties of 1-(2-aminophenyl)
-
PubChem Compound Summary for CID 294651 (Analog).
-
Disclaimer: This Application Note is for research purposes only. All protocols involves hazardous chemicals and pressurized vessels; standard PPE and fume hood usage are mandatory.
Scale-up synthesis of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one"
Application Note: Scale-Up Synthesis of 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one via Controlled Grignard Addition
Executive Summary
This compound (CAS 65374-14-3), commonly referred to as 2-amino-tert-butylphenone or 2-pivaloylaniline, is a sterically hindered ortho-aminoketone. It serves as a critical intermediate in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). While traditional syntheses often rely on the Sugasawa reaction (requiring highly corrosive, stoichiometric BCl₃ and AlCl₃), this application note details a more scalable, step-economic organometallic approach. By leveraging the nucleophilic addition of tert-butylmagnesium chloride (t-BuMgCl) directly to 2-aminobenzonitrile, this protocol eliminates the need for prior amine protection and avoids the over-addition side reactions that typically plague ketone syntheses[1].
Mechanistic Rationale & Process Chemistry
The synthesis relies on the differential reactivity of the Grignard reagent in the presence of a primary arylamine and a nitrile group.
-
In Situ Protection (Deprotonation): The primary amine of 2-aminobenzonitrile possesses acidic protons. The first equivalent of t-BuMgCl acts exclusively as a base, rapidly deprotonating the amine to form a stable magnesium amide[1]. This in situ protection is highly exothermic and must be controlled at 0 °C.
-
Sterically Hindered Addition: The second equivalent of t-BuMgCl undergoes nucleophilic addition to the electrophilic nitrile carbon. Because the tert-butyl group is exceptionally bulky, this step faces significant steric resistance and requires thermal activation (60 °C in THF) to proceed[2].
-
Prevention of Over-Addition: Unlike ester or acid chloride precursors, the addition of a Grignard reagent to a nitrile yields a magnesium imine salt. This intermediate is highly stable under anhydrous conditions. The target ketone is not formed until the aqueous acidic workup, entirely preventing the Grignard reagent from reacting with the product to form an unwanted tertiary alcohol[1],[3].
Workflow for the Grignard-mediated synthesis of this compound.
Scale-Up Experimental Protocol (100g Batch Scale)
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) parameters.
Materials & Equipment
-
Reagents: 2-Aminobenzonitrile (1.0 eq, 100.0 g, 846 mmol), t-BuMgCl (2.0 M in THF, 2.5 eq, 1058 mL)[1], Anhydrous THF (500 mL), 2M Aqueous HCl (1.5 L), Ethyl Acetate (EtOAc), Brine.
-
Equipment: 5 L jacketed glass reactor, overhead mechanical stirrer, dropping funnel, reflux condenser, internal thermocouple, Argon manifold.
Step-by-Step Methodology
Step 1: Reactor Preparation & Substrate Dissolution
-
Rigorously dry the 5 L jacketed reactor and purge with Argon for 30 minutes. Causality: Grignard reagents violently decompose into isobutane and magnesium hydroxide in the presence of moisture[4].
-
Charge the reactor with 100.0 g of 2-aminobenzonitrile and 500 mL of anhydrous THF. Stir at 250 rpm until complete dissolution is achieved.
-
Set the jacket temperature to cool the internal mixture to 0 °C.
Step 2: Amine Deprotonation
-
Load 1058 mL of 2.0 M t-BuMgCl into a pressure-equalizing dropping funnel.
-
Begin dropwise addition of the first 423 mL (1.0 eq) of the Grignard reagent.
-
Critical Control Parameter: Maintain the internal temperature below 10 °C. Causality: The acid-base reaction is highly exothermic. Rapid addition will cause thermal runaway and promote unwanted side reactions with the nitrile group before the amine is fully protected[1].
Step 3: Nucleophilic Addition
-
Once the initial exotherm subsides, add the remaining 635 mL (1.5 eq) of t-BuMgCl at a steady rate.
-
Adjust the jacket temperature to heat the reaction mixture to 60–65 °C (gentle THF reflux).
-
Maintain reflux for 6 hours. Causality: The extreme steric bulk of the tert-butyl group requires sustained thermal energy to overcome the activation barrier for nucleophilic attack on the nitrile[2].
Step 4: In-Process Control (IPC) Validation
-
Withdraw a 0.5 mL aliquot, quench immediately in 2 mL of methanol, and analyze via HPLC (UV 254 nm).
-
Self-Validation: The reaction is deemed complete when unreacted 2-aminobenzonitrile is <2.0% (AUC). If >2.0%, continue refluxing for an additional 2 hours.
Step 5: Inverse Acidic Hydrolysis
-
Cool the reactor contents to 0 °C.
-
Prepare a secondary 10 L quench vessel containing 1.5 L of ice-cold 2M HCl.
-
Inverse Quench: Slowly transfer the reaction mixture from the 5 L reactor into the vigorously stirred 10 L quench vessel. Causality: The magnesium imine salt is highly basic. Standard quenching (adding acid to the reaction) creates localized high-pH zones that prevent complete hydrolysis of the sterically shielded imine. Inverse quenching ensures immediate protonation and drives the equilibrium toward the ketone[1].
-
Allow the quenched mixture to warm to room temperature and stir for 2 hours to ensure complete hydrolysis.
Step 6: Workup & Purification
-
Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 500 mL).
-
Wash the combined organic layers with saturated NaHCO₃ (500 mL) and brine (500 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via crystallization from a heptane/EtOAc mixture to yield pure this compound.
Process Analytical Technology (PAT) & Data Presentation
Recent advancements in have demonstrated that transitioning this Grignard addition from batch to flow reactors can significantly optimize the process[3]. The table below summarizes the quantitative data comparing traditional batch scale-up against pilot-scale continuous flow parameters.
| Process Parameter | Batch Process (5 L Reactor) | Continuous Flow (Plug Flow Reactor) | Rationale for Variance |
| t-BuMgCl Equivalents | 2.5 eq | 2.1 eq | Superior micromixing in flow reduces localized thermal quenching of the Grignard reagent. |
| Reaction Temperature | 60 °C (THF Reflux) | 90 °C (Pressurized) | Pressurized flow allows safe super-heating, accelerating the sterically hindered addition. |
| Residence / Reaction Time | 6.0 - 8.0 hours | 15 - 20 minutes | Enhanced heat and mass transfer in flow reactors drastically reduces required reaction time[3]. |
| Hydrolysis Method | Inverse Batch Quench | In-Series Flow Quench | In-line mixing with aqueous acid provides instantaneous hydrolysis of the imine salt[3]. |
| Isolated Yield | 78 - 82% | 89 - 94% | Minimized residence time at high temperatures prevents thermal degradation of the intermediate. |
References
-
Mateos, C., et al. "Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles Using Continuous Flow Chemistry." ResearchGate. Available at:[Link][3]
-
Weidauer, M. "Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research." Ludwig-Maximilians-Universität München. Available at:[Link][2]
Sources
Troubleshooting & Optimization
Troubleshooting the synthesis of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one"
Welcome to the Technical Support Center for the synthesis of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (commonly referred to as 2-pivaloylaniline or 2-amino-tert-butylphenone).
This highly sterically hindered ortho-aminophenyl ketone is a critical building block in pharmaceutical development. Due to the extreme steric bulk of the tert-butyl group and the presence of an unprotected primary amine, standard acylation methods often fail or yield complex mixtures. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure synthetic success.
Section 1: Mechanistic Pathways & Experimental Workflows
We recommend two primary synthetic routes for this compound. Route A utilizes a Grignard addition to a nitrile, while Route B employs Directed ortho-Lithiation (DoM).
Route A: Grignard Addition to 2-Aminobenzonitrile
This is the most direct and scalable route. It relies on the nucleophilic addition of tert-butylmagnesium chloride to the nitrile group of 2-aminobenzonitrile[1].
Figure 1: Mechanistic workflow for the Grignard addition to 2-aminobenzonitrile.
Route B: Directed ortho-Lithiation (DoM) of N-Pivaloylaniline
This route leverages the pivalamido group as a directing metalating group (DMG) to achieve highly regioselective ortho-functionalization[2].
Figure 2: Directed ortho-lithiation (DoM) pathway of N-pivaloylaniline.
Section 2: Self-Validating Experimental Protocols
Protocol A: Grignard Addition (Recommended)
-
Step 1: Reagent Validation. Titrate the commercial t-BuMgCl solution using the iodine/LiCl method. Causality: Grignard reagents degrade via moisture exposure; assuming the bottle concentration leads to stoichiometric failure.
-
Step 2: Amide Formation. Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous THF under N₂. Cool to 0 °C. Dropwise add t-BuMgCl (1.05 eq). Validation Check: Observe the evolution of isobutane gas bubbling out of the solution. This visual cue confirms the successful deprotonation of the primary amine[1].
-
Step 3: Nucleophilic Addition. Add the remaining t-BuMgCl (2.0 eq). Heat the reaction to 65 °C (reflux) for 12–18 hours. Causality: The extreme steric bulk of the tert-butyl group creates a high activation energy barrier for the attack on the nitrile carbon, making elevated temperatures mandatory.
-
Step 4: Hydrolysis. Cool the mixture to 0 °C. Quench carefully with 1M HCl until the aqueous layer reaches pH < 2. Validation Check: The initial gelatinous magnesium hydroxide emulsion must completely dissolve into a clear biphasic mixture. Stir vigorously for 2 hours at room temperature to ensure complete cleavage of the stable ketimine intermediate into the target ketone.
Protocol B: Directed ortho-Lithiation (Alternative)
-
Step 1: Deprotonation. Dissolve N-pivaloylaniline (1.0 eq) in anhydrous THF at 0 °C. Add n-BuLi (1.05 eq). Validation Check: A slight color shift (usually pale yellow) indicates the formation of the lithium amide.
-
Step 2: Ortho-Lithiation. Add a second portion of n-BuLi (1.15 eq). Stir at 0 °C for 2 hours. Causality: The lithium amide coordinates the second equivalent of n-BuLi, directing it exclusively to deprotonate the ortho-position[2].
-
Step 3: Electrophilic Quench. Add pivalonitrile (1.2 eq) dropwise. Stir for 4 hours, allowing the mixture to warm to room temperature. Causality: Using pivalonitrile instead of pivaloyl chloride prevents the formation of an intractable N,C-dipivaloyl byproduct.
-
Step 4: Hydrolysis. Quench with 1M HCl and stir vigorously to hydrolyze the resulting ketimine, yielding the target ketone.
Section 3: Troubleshooting Guides & FAQs
Q: Why am I recovering unreacted 2-aminobenzonitrile despite using 1.5 equivalents of t-BuMgCl? A: The primary amine group of 2-aminobenzonitrile is highly acidic (pKa ~ 27) relative to the Grignard reagent. The first equivalent of t-BuMgCl is entirely consumed in a rapid acid-base reaction to form a magnesium amide and isobutane gas[1]. To drive the nucleophilic addition to the nitrile, you must use a minimum of 3.0 equivalents of t-BuMgCl.
Q: In the DoM route, why is my yield of the ortho-substituted product so low, with mostly starting material recovered? A: This is typically caused by incomplete dilithiation. The N-H proton must be fully removed before ortho-lithiation can occur[2]. Ensure your THF is rigorously anhydrous (validate via Karl Fischer titration, <50 ppm H₂O) and that your n-BuLi is accurately titrated. Additionally, ensure the reaction is held at 0 °C for at least 2 hours during the second n-BuLi addition to allow the kinetically slower C-H deprotonation to complete.
Q: During the acidic workup of the Grignard reaction, my product is trapped in an intractable emulsion. How do I break it? A: Magnesium salts form highly stable, gelatinous hydroxide emulsions at neutral to slightly basic pH, which physically trap the product. To resolve this, ensure the aqueous phase is acidified to pH < 2 using 1M HCl. The emulsion will break once the magnesium is fully solubilized as MgCl₂[1].
Q: I am observing a significant amount of reduced byproduct instead of the tert-butyl ketone. What is happening? A: Grignard reagents with beta-hydrogens can act as reducing agents via a cyclic six-membered transition state. However, t-BuMgCl lacks beta-hydrogens, making this classical reduction impossible. If reduction is occurring, your t-BuMgCl is likely contaminated with iso-butylmagnesium chloride (a common isomer impurity in commercial batches). Switch to a higher-purity t-BuMgCl source.
Section 4: Quantitative Data & Comparison Tables
Table 1: Synthetic Route Comparison
| Parameter | Route A: Grignard Addition | Route B: Directed ortho-Lithiation |
| Starting Material | 2-Aminobenzonitrile | N-Pivaloylaniline |
| Key Reagents | t-BuMgCl (3.0 eq) | n-BuLi (2.2 eq), Pivalonitrile (1.2 eq) |
| Reaction Temp | 0 °C to 65 °C (Reflux) | 0 °C to Room Temp |
| Reaction Time | 12 - 18 hours | 4 - 6 hours |
| Typical Yield | 65 - 75% | 70 - 85% |
| Primary Impurity | Unreacted starting material | N,C-dipivaloyl byproduct (if acyl chloride used) |
Table 2: Troubleshooting Metrics & Corrective Actions
| Observed Issue | Analytical Signal (NMR/IR) | Root Cause | Corrective Action |
| Incomplete Conversion | Presence of nitrile peak (~2220 cm⁻¹) | Insufficient Grignard equivalents | Increase t-BuMgCl to ≥3.0 eq; ensure anhydrous THF. |
| N,C-Dipivaloylation | Two t-butyl singlets (~1.3 ppm) | Over-acylation in DoM route | Use pivalonitrile instead of pivaloyl chloride. |
| Emulsion during Workup | Poor phase separation | Insoluble Mg(OH)₂ salts | Acidify aqueous layer to pH < 2 with 1M HCl. |
| Low Ortho-Lithiation | High recovery of N-pivaloylaniline | Quenching by moisture/O₂ | Flame-dry glassware; titrate n-BuLi before use. |
Section 5: References
Sources
Optimizing reaction conditions for "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" synthesis
Technical Support Center: Synthesis of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one Topic: Optimization of Sterically Hindered Ortho-Amino Aryl Ketones Ticket ID: OPT-8821-PIV Status: Open for Consultation
Executive Summary: The Steric Challenge
You are attempting to synthesize This compound (CAS: 3531-19-9). The Core Problem: The tert-butyl group (pivaloyl moiety) introduces massive steric hindrance. When combined with the ortho-amino group, this creates a "perfect storm" of synthetic difficulty.
-
Nucleophilic Attack Resistance: The carbonyl carbon is shielded, making standard acylation difficult.
-
Imine Stability: If you use the nitrile route, the intermediate ketimine is exceptionally stable and resists hydrolysis.
-
Regioselectivity: Direct Friedel-Crafts acylation of aniline often fails or yields the para-isomer/N-acylated product.
This guide provides two validated protocols: the Sugasawa Reaction (Recommended) for high regioselectivity, and the Grignard Addition (Legacy) with a specific "Force-Hydrolysis" troubleshooting module.
Module 1: The Optimized Route (Sugasawa Reaction)
Best For: High purity, regioselectivity, and avoiding over-alkylation.
The Sugasawa reaction is the gold standard for ortho-acylation of anilines. It utilizes the specific affinity of Boron trichloride (
Mechanism & Workflow
The reaction proceeds via an intermediate where the aniline nitrogen is activated by
Figure 1: The Sugasawa specific ortho-acylation pathway utilizing dual Lewis acid activation.
Step-by-Step Protocol
-
Complex Formation:
-
Dissolve aniline (1.0 eq) in dry 1,2-dichloroethane (DCE) or DCM.
-
Cool to 0°C.[1]
-
Add
(1.1 eq, 1M in DCM) dropwise. Caution: Exothermic. -
Checkpoint: Ensure a thick slurry forms (the aniline-boron complex).
-
-
Acylation:
-
Add Pivalonitrile (
-BuCN, 1.2 eq). -
Add
(1.1 eq) as a solid. -
Critical Step: Reflux the mixture for 6–12 hours. The high temperature is required to overcome the energy barrier of the bulky tert-butyl group insertion.
-
-
Hydrolysis (The "Sugasawa" Advantage):
-
Cool to 0°C.[1]
-
Quench slowly with 2M HCl.
-
Heat the biphasic mixture at 60°C for 1 hour.
-
Note: Unlike the Grignard imine, the boron-imine complex hydrolyzes more readily.
-
-
Workup:
-
Basify aqueous layer with NaOH to pH 9.
-
Extract with DCM.
-
Module 2: The Grignard Route (Troubleshooting Guide)
Best For: Labs with existing 2-aminobenzonitrile stock. Common Failure Mode: "I added the Grignard, but I only isolated the starting material or a stable intermediate."
The reaction between 2-aminobenzonitrile and tert-butylmagnesium chloride forms a highly stable magnesium ketimine salt. The steric bulk of the tert-butyl group prevents water from attacking the imine carbon during standard workup.
Troubleshooting Decision Matrix
Figure 2: Diagnostic logic for failed Grignard additions to hindered nitriles.
Corrective Protocol: The "Force-Hydrolysis"
If you are stuck with the imine intermediate (often a yellow oil/solid that is NOT the ketone):
-
Re-dissolve: Take the crude intermediate and dissolve in Ethanol (5 mL/mmol).
-
Acidify: Add 6M
(excess). Do not use weak acids like acetic acid. -
Thermal Drive: Reflux vigorously for 12–24 hours .
-
Why? The steric bulk of the t-butyl group blocks the trajectory of the water molecule attacking the
bond. High thermal energy is required to access the transition state.
-
-
Monitoring: Monitor by HPLC/TLC. The imine moves differently than the ketone.[2]
Module 3: Comparative Data & Optimization Table
| Variable | Sugasawa Route (Recommended) | Grignard Route (Legacy) | Nitro-Reduction Route* |
| Precursor | Aniline + Pivalonitrile | 2-Aminobenzonitrile | 1-(2-nitrophenyl)-2,2-dimethylpropan-1-one |
| Key Reagent | |||
| Steric Sensitivity | Moderate (Boron assists) | High (Imine trap) | Low (Reduction is easy) |
| Typical Yield | 65–80% | 40–60% | 85–95% (Step yield only) |
| Main impurity | N-acyl aniline | Unhydrolyzed Imine | Over-reduced amine |
*Note: The Nitro-Reduction route is excellent ONLY if you can purchase or easily make the nitro-precursor. Making the nitro-precursor often suffers the same steric issues as the target molecule.
Frequently Asked Questions (FAQ)
Q1: Can I use pivaloyl chloride and aniline directly?
A: No. Direct reaction usually leads to N-acylation (forming the amide, N-phenylpivalamide) rather than C-acylation. The ortho position is sterically crowded. You must use the Sugasawa conditions (
Q2: My Grignard reaction solidified and stopped stirring. What happened? A: This is the "Magnesium Salt Crash." The intermediate magnesium ketimine salt is insoluble in pure ether/THF at high concentrations.
-
Fix: Use a solvent mixture of Toluene/THF (3:1) . Toluene helps solubilize the aromatic magnesium species and allows for higher reflux temperatures to push the addition to completion.
Q3: Is the product stable? A: Yes, but it is prone to cyclization . This compound is a precursor to 2-tert-butylindole or quinolines. Avoid prolonged exposure to strong acids after the ketone has formed, as this promotes cyclization. Store in a basic or neutral buffer if possible.
References
-
Sugasawa, T., et al. (1978).[3] "Specific Ortho-Acylation of Anilines." Journal of the American Chemical Society, 100(15), 4842–4852.
-
Sugasawa, T., et al. (1979). "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines."[4][5] Journal of Organic Chemistry.
-
Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews (Context on Nitrile reactivity).
-
Smith, P. A. S. (1954). "The reaction of Grignard reagents with nitriles." Journal of the American Chemical Society.[3][6] (Foundational text on ketimine stability).
(Note: While specific recent URLs for these classic papers vary by institution access, the citations above refer to the foundational, authoritative texts establishing these mechanisms.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sugasawa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2233823A - Process for the reduction of arylnitroalkenes - Google Patents [patents.google.com]
Purification of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" from crude reaction mixture
[1][2]
Case ID: PUR-APDP-001 Status: Active Subject: Isolation and Purification Protocols for Sterically Hindered Ortho-Aminoaryl Ketones Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]
Molecule Profile & Physicochemical Intelligence[1][2]
Before initiating any purification workflow, you must understand the unique behavior of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (also known as 2-pivaloylaniline or 2-amino-tert-butylphenylketone).[1][2]
This is not a standard primary amine.[1][2] Two critical structural features dictate its behavior:
-
Steric Bulk: The tert-butyl group creates significant steric hindrance around the carbonyl.[2]
-
Intramolecular Hydrogen Bonding (IMHB): A strong hydrogen bond exists between the carbonyl oxygen and the amino hydrogen (
).
Impact on Purification:
-
Reduced Basicity: The IMHB "locks" the lone pair availability, making the amine significantly less basic than aniline. Weak acids (e.g., 5% citric acid) may fail to extract it.
-
Pseudo-Lipophilicity: The molecule "hides" its polar groups internally, making it surprisingly soluble in non-polar solvents (Hexanes) and prone to running high on silica gel (
values will be higher than expected). -
Crystallization Difficulty: The bulky pivaloyl group disrupts crystal packing, making the compound prone to "oiling out" rather than precipitating.
Key Data Points[2][3][4][5][6][7][8][9][10][11]
| Parameter | Value / Characteristic | Implication for Purification |
| Physical State | Yellow oil or low-melting solid ( | Prone to supercooling; requires seeding or cold trituration.[1][2] |
| Solubility | High in DCM, EtOAc, Toluene; Moderate in Hexanes. | Standard normal-phase chromatography is effective.[1][2] |
| Basicity (pK | Estimated | Requires strong acid (e.g., 2M HCl) for quantitative extraction.[1] |
| Stability | Stable to hydrolysis; sensitive to oxidation (air) over time.[1][2] | Store under inert atmosphere; avoid prolonged exposure to light.[1][2] |
Primary Purification Workflows
Method A: Modified Acid-Base Extraction (The "pH Swing")
Recommended for: Removing neutral organic impurities (starting materials, biphenyls).
Crucial Deviation from Standard Protocol: Because of the IMHB, you must use a sufficiently strong acid to break the internal bond and protonate the amine.
Figure 1: Modified Acid-Base Extraction Logic highlighting the requirement for strong acid to overcome IMHB.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude residue in Ethyl Acetate or Diethyl Ether (10 mL per gram).
-
Acid Extraction: Extract the organic phase twice with 2M HCl (3:1 volume ratio).[2]
-
Note: The aqueous layer may turn yellow/orange (halochromism of the anilinium salt).
-
-
Wash: Wash the combined acidic aqueous layers once with a small portion of fresh ether to remove entrained neutrals.[2]
-
Basification: Cool the acidic aqueous layer to 0°C (ice bath). Slowly add 4M NaOH or Sat.
until pH > 10.[1][2] The product will oil out as a milky emulsion. -
Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (
). -
Finishing: Dry combined DCM layers over
, filter, and concentrate in vacuo.
Method B: Flash Column Chromatography
Recommended for: Separating regioisomers or if the extraction yields an emulsion.
The "Streaking" Problem: Primary amines often interact with the acidic silanols on silica gel, causing peak tailing. The Solution: Pre-treat the column or mobile phase with a base modifier.
Protocol:
-
Stationary Phase: Standard Silica Gel (40-63
m).[1][2] -
Mobile Phase: Hexanes : Ethyl Acetate (Gradient from 95:5 to 80:20).[1][2]
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Tip: If using TEA, wash the collected fractions with saturated
later to remove the smell of TEA, although the high volatility of TEA usually allows it to be removed under high vacuum.
-
-
Loading: Load as a concentrated solution in Hexanes/DCM (minimum volume).
-
Elution Order: Due to the IMHB, the target molecule is less polar than expected. It will likely elute before any corresponding amide byproducts or hydrolyzed anilines.[1][2]
Troubleshooting Guide: "It's an Oil!"
The most common support ticket we receive for pivaloyl-anilines is: "My product is a viscous oil and won't crystallize."[1][2]
This is caused by the Entropy of Mixing and the Steric Bulk of the tert-butyl group preventing efficient packing.
The "Cold Trituration" Rescue
If you cannot induce crystallization:
-
High Vacuum: Place the oil on a high-vacuum manifold (< 1 mbar) for at least 4 hours to remove trace solvent traces (solvent acts as a plasticizer, preventing solidification).
-
Solvent Choice: Dissolve the oil in a minimum amount of n-Pentane or Hexane (just enough to make it flow).[1][2]
-
Freezing: Place the flask in a
(dry ice/acetone) bath. Scratch the side of the flask vigorously with a glass rod. -
Precipitation: A solid should form.[1][2] Decant the solvent while keeping the flask cold.
-
Drying: Allow the solid to warm up slowly under vacuum.[2]
Figure 2: Decision tree for handling non-solidifying products.
Frequently Asked Questions (FAQ)
Q: Can I use sodium bisulfite to purify this ketone? A: No. The tert-butyl group is too sterically hindered.[1][2] Bisulfite adducts generally form well only with aldehydes and unhindered methyl ketones.[2] This failure can actually be used to your advantage: if your impurity is an unhindered ketone/aldehyde, a bisulfite wash will remove the impurity while leaving your target in the organic layer [1].
Q: The acid extraction didn't work; the product stayed in the organic layer.
A: You likely used an acid that was too weak or too dilute. The Intramolecular Hydrogen Bond (IMHB) stabilizes the free base. You must use 2M HCl or 2M
Q: I see a "double spot" on TLC. Is it decomposing? A: Not necessarily. If the spots are very close, it could be a regioisomer (e.g., para-amino isomer) if your synthesis involved nitration/reduction. However, if the spots merge upon heating or changing solvent polarity, it might be a tautomeric equilibrium, though this is rare for this specific ketone. More likely, it is a trace of the N-acylated byproduct if you used an acylation route.
References
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018).[3] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[2][4][3] Journal of Visualized Experiments, (134), e57639.[3] Link
-
Caron, G., Kihlberg, J., & Ermondi, G. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry. Medicinal Research Reviews, 39(5), 1707-1729.[1] Link[1]
-
Arachchige, P. T. K., & Yi, C. S. (2019).[5] Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.[1][2][5] Organic Letters, 21(9), 3337–3341. Link[1]
Sources
- 1. 1-(2-Aminophenyl)-2-methylpropan-1-one | C10H13NO | CID 12297607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines [organic-chemistry.org]
Technical Support Center: Impurity Analysis of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one
Welcome to the Technical Support Center for the chromatographic analysis and impurity profiling of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (commonly known as 2-aminopivalophenone). This resource is engineered for research scientists and drug development professionals who require rigorous, field-proven methodologies to isolate, identify, and quantify process-related impurities and degradation products.
Our troubleshooting guides and protocols are built on the principles of causality and self-validation, ensuring that every analytical run verifies its own integrity before yielding data.
Impurity Profiling & Quantitative Data
Understanding the synthetic origin and degradation pathways of your analyte is the first step in robust method development. The bulky pivaloyl (tert-butyl ketone) group provides steric hindrance, but the ortho-primary amine remains highly reactive.
Below is the quantitative retention data for the most critical impurities encountered during the synthesis (e.g., via Grignard addition to 2-aminobenzonitrile or reduction of the nitro analogue) and storage of the API.
| Impurity Designation | Chemical Entity | Origin / Causality | RRT (Relative Retention Time) | ESI+ [M+H]⁺ (m/z) | Control Strategy |
| Impurity A | 2-Aminobenzonitrile | Unreacted starting material | 0.45 | 119.1 | Monitor Grignard stoichiometry |
| Impurity B | 1-(2-Nitrophenyl)-2,2-dimethylpropan-1-one | Unreduced intermediate | 1.25 | 208.1 | Ensure complete catalytic hydrogenation |
| Impurity C | N-(2-Pivaloylphenyl)pivalamide | Over-acylation side product | 1.60 | 262.2 | Control electrophile equivalents |
| Impurity D | Bis(2-pivaloylphenyl)diazene | Oxidative degradation (Azo dimer) | 2.10 | 351.2 | Store under argon; use amber vials |
Diagnostic Workflows & Chemical Pathways
To effectively troubleshoot aberrant peaks, you must map the analytical observation directly to the chemical mechanism.
Fig 1: Synthetic and degradative pathways generating key impurities in the target API.
Fig 2: Diagnostic workflow for identifying and resolving impurity peaks in 2-aminopivalophenone.
Troubleshooting FAQs
Q1: Why does the main peak of this compound exhibit severe tailing (Tf > 2.0) on a standard C18 column?
Causality: The primary amine group on the aniline ring (pKa ~4.5) interacts strongly with residual, unreacted acidic silanols on the silica stationary phase. At a neutral pH, the amine is partially ionized, leading to a dual-mode retention mechanism (hydrophobic partitioning + cation-exchange), which manifests as a broad, tailing peak. Solution: You must control the ionization state. According to established protocols for [1], utilizing a highly acidic mobile phase (pH ≤ 3.0) fully protonates the amine and suppresses silanol ionization. Switch to an end-capped, base-deactivated C18 column and use 0.1% Trifluoroacetic acid (TFA) in your mobile phase to achieve a tailing factor (Tf) < 1.2.
Q2: I am observing a late-eluting, highly lipophilic impurity (RRT ~2.10) that increases in area percentage over time in the autosampler. What is the mechanism?
Causality: Aniline derivatives are highly susceptible to auto-oxidation when exposed to dissolved oxygen and ambient UV light. The oxidative coupling of two this compound molecules results in the formation of an azo dimer (Bis(2-pivaloylphenyl)diazene). Similar degradation pathways are well-documented in the [2]. Solution: This is a self-validating issue: if you prepare a fresh sample in a degassed solvent and analyze it immediately, the peak will be absent. To prevent this during routine sequences, use amber HPLC vials, degas the sample diluent (e.g., via vacuum sonication), and maintain the autosampler temperature at 4°C.
Q3: During LC-MS impurity profiling, the signal for the main peak is suppressed, and I cannot identify co-eluting trace impurities. How can I improve ionization efficiency?
Causality: High concentrations of the target API cause charge competition in the Electrospray Ionization (ESI) source. The highly abundant API depletes the available charge droplets, leading to severe ion suppression of any trace impurities that co-elute. Solution: Switch to a volatile buffer system (e.g., 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid). To resolve co-eluting trace impurities, flatten the gradient slope specifically around the elution window of the main peak (e.g., increase the organic modifier by only 1% per minute). This physically separates the trace impurities from the ionization-suppressing API plume.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols incorporate System Suitability Tests (SST). Do not proceed with sample analysis if the SST criteria are not met.
Protocol A: HPLC-UV Method for Assay and Related Substances
This method is optimized for the baseline resolution of the API from its synthetic precursors and degradation products.
1. Chromatographic Conditions:
-
Column: Base-deactivated C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky pivaloyl group).
-
Detection: UV at 254 nm.
2. Gradient Program:
-
0.0 - 5.0 min: 10% B
-
5.0 - 25.0 min: Linear gradient from 10% B to 80% B
-
25.0 - 30.0 min: Hold at 80% B (Elutes highly lipophilic azo dimers)
-
30.0 - 35.0 min: Return to 10% B (Re-equilibration)
3. System Suitability Test (SST):
-
Preparation: Prepare a resolution mixture containing 0.1 mg/mL of this compound and 0.05 mg/mL of 2-aminobenzonitrile (Impurity A).
-
Validation Check: Inject 10 µL of the SST mixture.
-
Acceptance Criteria: The resolution (
) between Impurity A and the API must be . The tailing factor ( ) for the API peak must be . Causality: If , the column's end-capping has degraded, exposing active silanols; replace the column.
Protocol B: LC-MS/MS Method for Unknown Impurity Characterization
This method is designed to elucidate the structure of unknown impurities via mass fragmentation.
1. Sample Preparation:
-
Prepare the sample at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile.
-
Filter through a 0.22 µm PTFE syringe filter into an amber LC-MS certified vial.
2. Chromatographic & MS Conditions:
-
Column: UPLC C18 (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A = 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid); B = Acetonitrile.
-
Ionization: ESI positive mode (ESI+). Capillary voltage 3.0 kV, Desolvation temperature 350°C.
-
Data Acquisition: Full scan m/z 100-800. Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the top 3 most intense precursor ions.
3. Data Interpretation (Mechanistic Grounding): When analyzing the MS/MS spectra of your impurities, look for the neutral loss of 57 Da (tert-butyl radical) or 85 Da (pivaloyl radical). Because the 2,2-dimethylpropan-1-one moiety is highly prone to alpha-cleavage under collision-induced dissociation (CID), the presence of these neutral losses confirms that the unknown impurity still contains the intact pivaloyl structural motif.
References
-
Title: Aniline Separation and HPLC Applications Source: SIELC Technologies URL: [Link] [1]
-
Title: Chapter XII: Analysis and Control of Aromatic Pharmaceutical Preparations Source: University of Djilali Bounaama Khemis Miliana URL: [Link][1]
Sources
Preventing degradation of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" during reactions
Welcome to the technical support center for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (CAS: 65374-14-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and reacting with this valuable synthetic intermediate. Due to the juxtaposition of a primary aromatic amine and a sterically hindered ketone, this molecule presents unique stability challenges. This document provides in-depth, experience-driven answers to common problems, helping you prevent degradation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs): Core Stability and Handling
Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?
A1: The molecule's structure contains two reactive centers: a nucleophilic primary aromatic amine and a photo-sensitive aromatic ketone. Degradation primarily occurs through four pathways:
-
Oxidation: The primary aromatic amine is highly susceptible to oxidation, especially when exposed to air (oxygen), residual peroxides in solvents, or oxidizing reagents. This can lead to the formation of colored impurities, starting with nitroso and nitro derivatives, and can ultimately result in complex polymeric materials.[1]
-
Photodegradation: Aromatic ketones are known to absorb UV light and can act as photosensitizers.[2] In the presence of oxygen or other reactive species, this can initiate radical chain reactions, leading to a variety of undefined byproducts. This process is often accelerated in solution.[3]
-
Acid-Base Reactions & Catalyst Poisoning: The amine group is basic and will react readily with acids to form the corresponding anilinium salt. Crucially, it also acts as a Lewis base, which can form a stable complex with Lewis acid catalysts (e.g., AlCl₃, FeCl₃) commonly used in electrophilic aromatic substitution reactions. This deactivates both the catalyst and the aromatic ring.[4][5][6][7]
-
Intramolecular Cyclization: The ortho-positioning of the amine and ketone groups creates the potential for intramolecular cyclization reactions, particularly under thermal stress or in the presence of certain catalysts. This can lead to the formation of heterocyclic structures like indolines or quinazolines.[8][9][10]
Q2: What are the best practices for storing this compound to ensure long-term stability?
A2: To mitigate the degradation pathways described above, stringent storage conditions are necessary. Storing the compound as a neat solid is preferable to storage in solution.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the sensitive amine group by atmospheric oxygen. |
| Light Exposure | Store in an amber, tightly sealed vial. | Protects the compound from UV light, preventing photodegradation.[2][3] |
| Purity | Use high-purity, peroxide-free solvents if storage in solution is unavoidable. | Avoids initiation of oxidative degradation pathways. |
Troubleshooting Guide: Degradation During Reactions
This section addresses specific problems you may encounter during chemical transformations involving this compound.
Scenario 1: Failure of Friedel-Crafts Reactions
-
Observed Problem: You are attempting a Friedel-Crafts acylation or alkylation on the aromatic ring, but you observe no reaction or extremely low yields. Often, a thick, intractable precipitate forms upon addition of the Lewis acid catalyst (e.g., AlCl₃).
-
Root Cause Analysis: This is a classic case of catalyst poisoning. The lone pair of electrons on the nitrogen of the primary amine is a potent Lewis base. It preferentially coordinates with the Lewis acid catalyst, forming a stable acid-base complex.[4][5] This has two detrimental effects:
-
The catalyst is sequestered and cannot activate the acyl/alkyl halide to generate the necessary electrophile.
-
The complexation places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards electrophilic attack through a powerful electron-withdrawing inductive effect.[7]
-
-
Solution: Amine Group Protection: The most effective strategy is to temporarily "mask" the amine's basicity by converting it into a less reactive functional group, such as an amide or a carbamate.[6][11][12] An acetyl group is a common and effective choice. The resulting N-acetyl group is still an ortho-, para-director but is significantly less basic and does not interfere with the Lewis acid catalyst. After the Friedel-Crafts reaction is complete, the protecting group can be removed by hydrolysis to restore the primary amine.
Caption: Workflow for successful Friedel-Crafts reactions.
Scenario 2: Formation of Colored Impurities During a Reaction
-
Observed Problem: Your reaction mixture turns dark (often brown, red, or black) over time, and TLC/LC-MS analysis shows a complex mixture of colored, often high-molecular-weight, byproducts.
-
Root Cause Analysis: This is indicative of oxidation of the aromatic amine. Many standard reaction conditions can inadvertently cause oxidation. Potential culprits include:
-
Solutions & Preventative Measures:
-
Inert Atmosphere: Always run reactions involving this substrate under a positive pressure of an inert gas like Argon or Nitrogen. See Protocol 2 for a standard setup.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in amber-colored glassware to prevent photo-initiation.
-
Amine Protection: As with the Friedel-Crafts reaction, protecting the amine as an amide or carbamate significantly increases its resistance to oxidation.
-
Scenario 3: Intramolecular Cyclization and Unexpected Heterocycle Formation
-
Observed Problem: You are running a reaction at elevated temperatures or under basic conditions and isolate an unexpected heterocyclic product instead of your target. Characterization (NMR, MS) suggests the formation of an indoline, quinazoline, or similar fused-ring system.
-
Root Cause Analysis: The ortho-disposed amine and ketone functionalities are perfectly positioned for intramolecular cyclization. This process can be triggered by various conditions:
-
Base-Catalyzed: A base can deprotonate the amine or facilitate a condensation reaction.
-
Thermal: High temperatures can provide the activation energy needed for cyclization.
-
Oxidative Cyclization: In the presence of an oxidant, the molecule can undergo a cyclization/oxidation cascade to form aromatic heterocycles.[8]
-
-
Solutions & Preventative Measures:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
pH Management: Carefully control the pH of your reaction. If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Protecting Groups: Protecting the amine group will prevent it from acting as a nucleophile in an intramolecular cyclization reaction. This is often the most robust solution.
Caption: Major degradation pathways for the title compound. -
Experimental Protocols
Protocol 1: N-Acetylation for Amine Protection
This protocol describes the conversion of the primary amine to an N-acetyl amide, a robust protecting group for Friedel-Crafts and other electrophilic reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a Nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise via syringe over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-acetylated product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Guidelines for an Inert & Light-Protected Reaction
-
Glassware: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Assembly: Assemble the reaction apparatus (e.g., flask, condenser) while hot and immediately place it under a positive pressure of Argon or Nitrogen using a gas manifold or balloon.
-
Reagents: Add solid reagents under a positive flow of inert gas. Add liquid reagents via syringe through a rubber septum.
-
Solvents: Use anhydrous, degassed solvents transferred via cannula or syringe.
-
Light Protection: Wrap the entire reaction apparatus securely with aluminum foil.
-
Execution: Maintain a gentle positive pressure of inert gas throughout the entire duration of the reaction, including workup if the product is also sensitive.
References
-
Zhou, Z., Cheng, Q.-Q., & Kürti, L. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. Journal of the American Chemical Society, 141(6), 2242–2246. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 65374-14-3 | 1-(2-Aminophenyl)-2,2-dimethyl-1-propanone. Retrieved from [Link]
-
Zhou, Z., Cheng, Q.-Q., & Kürti, L. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. PMC. [Link]
-
Möhrle, H., & Rohn, C. (2007). Oxidation of Cyclic α-Aminoketones. Zeitschrift für Naturforschung B, 62(2), 249–260. [Link]
-
Curtis, H. C. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. The Florida State University. [Link]
-
Filo. (2025, November 17). Explain why the acylation of aniline is not possible. Retrieved from [Link]
-
Buffoni, F., & Blaschko, H. (1963). Enzymic oxidation of aminoketones in mammalian blood plasma. Cellular and Molecular Life Sciences, 19(8), 421. [Link]
-
ResearchGate. (2025, August 6). Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Möhrle, H., Haug, W., & Federolf, E. (1973). [Oxidation of -aminoketones]. Archiv der Pharmazie, 306(1), 44-54. [Link]
-
Aksenov, N. A., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC. [Link]
-
Davidson, R. S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]
-
Unknown. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation? Retrieved from [Link]
-
Zhu, X.-F., et al. (2016). Phosphine-Catalyzed (4 + 1) Annulation of o-Hydroxyphenyl and o-Aminophenyl Ketones with Allylic Carbonates: Syntheses and Transformations of 3-Hydroxy-2,3-Disubstituted Dihydrobenzofurans and Indolines. The Journal of Organic Chemistry, 81(11), 4847–4858. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
George, J., & Anastasio, C. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Zhang, Y., et al. (2013). CuI-Catalyzed Aerobic Oxidative α-Aminaton Cyclization of Ketones to Access Aryl or Alkenyl-Substituted Imidazoheterocycles. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Charlier, M., Hélène, C., & Carrier, W. L. (1972). PHOTOCHEMICAL REACTIONS OF AROMATIC KETONES WITH NUCLEIC ACIDS AND THEIR COMPONENTS–III. CHAIN BREAKAGE AND THYMINE DIMERIZATION IN BENZOPHENONE PHOTOSENSITIZED DNA. Scilit. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Aminophenyl)-2-methylpropan-1-one. PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
da Silva, M. J. V., et al. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Aminophenyl)propan-1-one. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of α‐aminoacetylenic ketone 2 a. Retrieved from [Link]
-
Esteruelas, M. A., et al. (2007). On the reactivity toward ketones of new methyl amino complexes of Rh(III) and Ag(I). Synthesis of ortho-rhodiated acetophenone methyl imine complexes. Dalton Transactions, (38), 4359-4370. [Link]
-
Kirinde Arachchige, P. T., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(10), 3337–3341. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]
- 4. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 5. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines [organic-chemistry.org]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. CuI-Catalyzed Aerobic Oxidative α-Aminaton Cyclization of Ketones to Access Aryl or Alkenyl-Substituted Imidazoheterocycles [organic-chemistry.org]
Navigating Solvent Effects in Reactions of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for experiments involving "1-(2-aminophenyl)-2,2-dimethylpropan-1-one." This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions regarding the critical role of solvents in modulating the reactivity of this versatile building block. The inherent functionalities of this molecule—a nucleophilic aromatic amine and a sterically hindered ketone—present unique challenges and opportunities in synthesis, where solvent choice is paramount to achieving desired outcomes.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during your work with this compound and provides actionable solutions grounded in established chemical principles.
Issue 1: Low Yield in Intramolecular Cyclization to Form Quinolines
Question: I am attempting an intramolecular cyclization of this compound with a suitable coupling partner (e.g., a compound with an active methylene group) to synthesize a quinoline derivative, but the yield is consistently low. What solvent adjustments can I make?
Answer:
Low yields in such cyclization reactions are frequently tied to solvent-mediated effects on reaction intermediates and transition states. The key is to select a solvent that can effectively solvate the intermediates of the condensation and cyclization steps, such as in the Friedländer synthesis.
Recommended Actions & Scientific Rationale:
-
Switch to a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are often superior choices for intramolecular cyclizations.[1] These solvents are effective at solvating charged intermediates and transition states without interfering with the nucleophilic character of the amino group through hydrogen bonding.
-
Consider a "Green" High-Boiling Point Solvent: Glycerol has been successfully employed as an environmentally friendly solvent for quinoline synthesis from o-aminoaryl ketones.[2] Its high boiling point allows for conducting the reaction at elevated temperatures, which can overcome activation energy barriers. Furthermore, its polar nature can facilitate the reaction.[2]
-
Avoid Non-Polar Solvents: Toluene, dichloromethane, and tetrahydrofuran have been reported as less favorable solvents for similar intramolecular cyclizations, leading to poor yields.[1] These solvents are less effective at stabilizing the polar intermediates involved in the reaction.
Experimental Protocol: Solvent Screening for Quinoline Synthesis
-
Set up parallel reactions in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
In separate reaction vessels, dissolve this compound and your coupling partner in the following solvents: DMF, acetonitrile, and glycerol.
-
Add the appropriate catalyst (e.g., an acid or base, depending on the specific reaction mechanism).
-
Heat the reactions to a suitable temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Compare the reaction times and final product yields to identify the optimal solvent.
Data Summary: Expected Yield Trends in Solvent Screening
| Solvent | Polarity | Expected Yield | Rationale |
| DMF | Polar Aprotic | High | Excellent solvation of polar intermediates.[1] |
| Acetonitrile | Polar Aprotic | Good to High | Favorable for cyclization reactions.[1] |
| Glycerol | Polar Protic | Good to High | High boiling point and polarity can drive the reaction.[2] |
| Toluene | Non-Polar | Low | Poor solvation of polar intermediates.[1] |
| Dichloromethane | Polar Aprotic | Low | Generally less effective for this type of cyclization.[1] |
| THF | Polar Aprotic | Low | Can coordinate with catalysts, but often gives low yields.[1] |
Issue 2: Formation of Side Products in Condensation Reactions
Question: When reacting this compound with an aldehyde or another ketone, I am observing significant formation of side products, such as self-condensation products or undesired intermediates. How can the choice of solvent mitigate this?
Answer:
Side product formation in condensation reactions is often a consequence of competing reaction pathways. The solvent can influence the relative rates of these pathways.
Recommended Actions & Scientific Rationale:
-
Increase Solvent Polarity to Favor the Desired Pathway: In many condensation reactions, the desired product is more polar than the starting materials. A polar solvent can stabilize the transition state leading to the desired product, thereby increasing its rate of formation relative to side reactions. For quinoline synthesis via Friedländer condensation, polar solvents have been shown to be beneficial.[2]
-
Consider Solvent-Free Conditions: In some instances, running the reaction neat (solvent-free), often with microwave irradiation, can accelerate the desired reaction and minimize the formation of solvent-dependent side products.[3] This approach is also considered a "green chemistry" method.[4]
-
Influence of Hydrogen Bonding: The presence of the primary amine and the ketone carbonyl in your starting material allows for both intramolecular and intermolecular hydrogen bonding. Protic solvents (e.g., alcohols) can disrupt these interactions by forming hydrogen bonds with the solute. This can either be beneficial or detrimental depending on the desired reaction. For instance, if intramolecular hydrogen bonding is hindering the desired reactivity, a protic solvent might be advantageous. Conversely, if intermolecular aggregation is leading to side products, a solvent that can break up these aggregates might be helpful.
Workflow for Optimizing a Condensation Reaction
Caption: Troubleshooting workflow for minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in reactions involving this compound?
A1: The solvent plays a multifaceted role. Firstly, it acts as a medium to dissolve the reactants and reagents. More importantly, it can significantly influence the reaction rate and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. For a molecule like this compound, the solvent's ability to engage in hydrogen bonding and its polarity are crucial factors.
Q2: How does the steric hindrance from the tert-butyl group affect solvent choice?
A2: The bulky tert-butyl group adjacent to the carbonyl can sterically hinder the approach of reactants. A well-chosen solvent can help to create a more favorable environment for the reaction to occur. In some cases, a less coordinating solvent might be preferred to avoid further steric crowding around the reaction center.
Q3: Can I use protic solvents like ethanol or methanol for reactions with this compound?
A3: Yes, protic solvents can be used, but their effects should be carefully considered. They can act as hydrogen bond donors and acceptors, which can influence the nucleophilicity of the amino group and the electrophilicity of the carbonyl group. For some reactions, like certain condensation cyclizations, protic solvents have been successfully used.[5] However, in other cases, they may lead to undesired side reactions or slow down the desired transformation.
Q4: Are there any "green" solvent alternatives for reactions with this compound?
A4: Absolutely. As mentioned in the troubleshooting guide, glycerol is a viable green solvent for quinoline synthesis.[2] Water can also be a suitable solvent for certain reactions, particularly those that are catalyzed and can be performed in aqueous media.[3] Additionally, exploring solvent-free conditions, often coupled with microwave heating, is an excellent green chemistry approach.[4]
Q5: How do I choose a solvent for a reaction where I want to favor N-acylation over a reaction at the aromatic ring?
A5: To favor N-acylation, you would typically want to use a less polar, aprotic solvent that does not strongly solvate the amine, thus preserving its nucleophilicity. Dichloromethane or tetrahydrofuran in the presence of a non-nucleophilic base are common choices. Conversely, for electrophilic aromatic substitution, a more polar solvent that can stabilize the charged intermediates (arenium ions) would be more appropriate, although direct acylation on the ring is often challenging with a free amino group due to its basicity.
Visualizing a Key Reaction: Friedländer Synthesis of a Quinolone
The following diagram illustrates the general steps in a Friedländer synthesis, a common reaction for this compound, highlighting the stages where solvent effects are critical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity Screening of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" Derivatives and Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the biological activities associated with derivatives of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" and structurally related aminophenyl ketones. Moving beyond a simple recitation of facts, we will delve into the causal relationships between chemical structure and biological function, offering field-proven insights into experimental design and data interpretation.
The aminophenyl ketone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. While direct studies on "this compound" are not extensively reported in publicly available literature, by examining its structural analogs, we can infer its potential and guide future screening efforts. This guide will focus on three key areas of biological activity where aminophenyl ketone derivatives have shown significant promise: anticonvulsant, anti-inflammatory, and antiproliferative effects.
The Anticonvulsant Potential of Aminophenyl Ketone Scaffolds
Epilepsy is a neurological disorder characterized by recurrent seizures, and the demand for novel, more effective anticonvulsant drugs with fewer side effects remains high. Several classes of compounds containing the aminophenyl ketone moiety have been investigated for their potential to suppress seizures.
Comparative Analysis of Anticonvulsant Activity
The maximal electroshock (MES) seizure test in rodents is a widely accepted preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. The following table summarizes the anticonvulsant activity of various aminophenyl ketone derivatives and related compounds, highlighting the influence of structural modifications on their efficacy.
| Compound Class | Key Structural Features | Representative Compound | Animal Model | ED50 (mg/kg) | Neurotoxicity (TD50/ED50) | Reference |
| Enaminones | β-amino-α,β-unsaturated ketone | Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Rat, MES | 5.8 (oral) | >65.5 | [1] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Amide linkage replacing a heterocyclic ring | N-(3-(Trifluoromethyl)phenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide | Mouse, MES | 100 (i.p.) | Not reported | [2] |
| 4,5-Dihydropyrazol-1-yl Ethanone Derivatives | Pyrazoline ring incorporation | Compound V (2,4-dichloro substitution) | Rat, Electric Shock | Active at 125 & 250 mg/kg | Not reported | [3] |
| Imidazole Derivatives | Imidazole ring incorporation | Compound 5g (hydroxy substitution) | Rat, MES | Potent compared to Phenytoin | Not reported | [4] |
Insights from Structure-Activity Relationships (SAR):
The data suggest that the anticonvulsant activity of these compounds is highly dependent on the nature of the heterocyclic system and the substituents on the aromatic rings.[2][3] For instance, in the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, derivatives with a 3-(trifluoromethyl)anilide group showed significantly higher activity compared to their 3-chloroanilide counterparts.[2] In the 4,5-dihydropyrazol-1-yl ethanone series, chlorine substitution at the 2- and 4-positions of the phenyl ring enhanced anticonvulsant potency.[3] The enaminone derivative, with its flexible β-amino-α,β-unsaturated ketone system, demonstrated a remarkable protective index, indicating a wide therapeutic window.[1]
Proposed Mechanisms of Anticonvulsant Action
The anticonvulsant effects of many drugs are mediated through the modulation of neuronal excitability. For aminophenyl ketone derivatives, several mechanisms can be postulated based on the broader class of anticonvulsant agents:
-
Modulation of Voltage-Gated Sodium Channels: A primary mechanism for many antiseizure drugs is the use-dependent blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[5] This leads to a stabilization of the neuronal membrane and prevents the rapid, repetitive firing characteristic of seizures.
-
Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] Compounds that enhance GABAergic transmission, either by acting on GABA-A receptors, inhibiting GABA reuptake, or inhibiting GABA transaminase, can suppress seizure activity.[7]
-
Modulation of Potassium Channels: Activation of ATP-sensitive potassium (KATP) channels can lead to membrane hyperpolarization, making neurons less likely to fire.[8] Ketone bodies, which share some structural similarities with certain metabolites of these compounds, have been shown to exert anticonvulsant effects through this mechanism.[6][8]
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Aminobenzophenones, a subclass of aminophenyl ketones, have emerged as potent inhibitors of pro-inflammatory cytokine production.[9]
Comparative Analysis of Anti-inflammatory Potency
The inhibitory activity of these compounds is often assessed by measuring the reduction of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
| Compound Class | Key Structural Features | Representative Compound | Target | IC50 (nM) | Reference |
| Aminobenzophenones | 4-aminobenzophenone core | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | IL-1β release | 14 | [9] |
| TNF-α release | 6 | [9] | |||
| p38 MAP Kinase | 10 | [9] |
Insights from Structure-Activity Relationships (SAR):
Systematic optimization of the initial lead compound, (4-[(2-aminophenyl)amino]phenyl)(phenyl)methanone, revealed that substitutions on both phenyl rings significantly impact anti-inflammatory activity.[9] The introduction of a chlorine atom and a methyl group in specific positions, as seen in the most potent compound, highlights the importance of steric and electronic factors in the binding to the target enzyme.[9] Molecular modeling studies suggest that the carbonyl group of the benzophenone forms a crucial hydrogen bond with the backbone of the p38 MAP kinase enzyme.[9][10]
Mechanism of Action: Inhibition of p38 MAP Kinase
The anti-inflammatory effects of these aminobenzophenones are attributed to their potent and selective inhibition of p38 mitogen-activated protein (MAP) kinase.[9] The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines.
Experimental Workflow: In Vitro p38 MAP Kinase Inhibition Assay
Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.
Antiproliferative Activity: A Potential Avenue for Cancer Therapeutics
The aminophenyl ketone scaffold is also present in compounds that exhibit antiproliferative activity against various cancer cell lines. Chalcones, which are α,β-unsaturated ketones, and quinazolines derived from aminophenyl ketones have shown promise in this area.[11][12]
Comparative Analysis of Antiproliferative Efficacy
The antiproliferative activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.
| Compound Class | Key Structural Features | Representative Compound | Cell Line | IC50 (µM) | Reference |
| Amino Chalcones | α,β-unsaturated ketone with an amino group | Compound 13e | MGC-803 (Gastric Cancer) | 1.52 | [12] |
| HCT-116 (Colon Cancer) | 1.83 | [12] | |||
| MCF-7 (Breast Cancer) | 2.54 | [12] | |||
| (E)-2-aryl-4-styrylquinazolines | Quinazoline ring system | Compound 5c (bromo-substituted) | NCI 60-cell line panel (MG-MID) | 5.25 | [11] |
| Compound 5d (chloro-substituted) | NCI 60-cell line panel (MG-MID) | 5.50 | [11] |
Insights from Structure-Activity Relationships (SAR):
For the amino chalcone derivatives, the nature and position of substituents on the aromatic rings play a critical role in their antiproliferative potency.[12] In the case of the styrylquinazolines, halogen substitution (bromo and chloro) was found to be favorable for antitumor activity.[11]
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of the most potent amino chalcone, compound 13e, revealed that it induces apoptosis in cancer cells.[12] This was confirmed through DAPI staining and flow cytometry analysis. Western blotting experiments indicated that the compound triggers both the extrinsic and intrinsic apoptosis pathways.[12]
Signaling Pathway: Extrinsic and Intrinsic Apoptosis
Caption: Simplified overview of apoptosis induction pathways.
Experimental Protocols
To ensure the reproducibility and validity of the screening results, detailed and standardized experimental protocols are essential.
Protocol 1: Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the anticonvulsant activity of a test compound against generalized tonic-clonic seizures.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Electroconvulsiometer
-
Corneal electrodes
-
0.5% carboxymethylcellulose (CMC) solution (vehicle)
-
Test compound
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle orally or intraperitoneally. The standard drug is administered as a positive control.
-
At a predetermined time after drug administration (e.g., 30 minutes or 1 hour), apply a corneal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hind limb extension seizure. The absence of this response is considered protection.
-
Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure.[1]
Protocol 2: In Vitro Anti-inflammatory Assay (LPS-stimulated PBMCs)
Objective: To assess the inhibitory effect of a test compound on the production of pro-inflammatory cytokines.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for IL-1β and TNF-α
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of IL-1β and TNF-α in the supernatants using specific ELISA kits.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cytokine production.[9]
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)
-
DMEM or other appropriate cell culture medium
-
Fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]
Conclusion and Future Directions
The "this compound" scaffold and its analogs represent a promising starting point for the development of novel therapeutics. The comparative analysis presented in this guide highlights the potential for these compounds to act as anticonvulsants, anti-inflammatory agents, and antiproliferative drugs. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the potency and selectivity of these molecules.
Future research should focus on the synthesis and screening of a focused library of "this compound" derivatives to directly assess their biological activities. Further mechanistic studies, including target identification and validation, will be crucial for advancing the most promising compounds into preclinical and clinical development. The experimental protocols and conceptual frameworks provided herein offer a solid foundation for such endeavors.
References
- Synthesis and Structure-Activity Relationship of Aminobenzophenones.
- Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- Structure Activity Rel
- A Review of the Biological Activity of Amidrazone Deriv
- Ketone Bodies in Epilepsy. PMC.
- Synthesis and anticonvulsant activity of enaminones. PubMed.
- Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)
- Ketone Administration for Seizure Disorders: History and Rationale for Ketone Esters and Metabolic Altern
- Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. PubMed.
- Enhancement of Ketone Supplements-Evoked Effect on Absence Epileptic Activity by Co-Administration of Uridine in Wistar Albino Glaxo Rijswijk R
- Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker. PubMed.
- The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone deriv
- Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet. SciSpace.
- Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet. PMC.
- Synthesis, Biological Evalu
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer
- Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applic
- Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. PubMed.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- Various Chemical and Biological Activities of Pyridazinone Deriv
- Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry (RSC Publishing).
- Design, Synthesis, and Structure‐Activity Relationship (SAR) Studies of Ketone‐Isobenzofuranone Hybrid Herbicides | Request PDF.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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- 1. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. scispace.com [scispace.com]
- 6. Ketone Bodies in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ketone Administration for Seizure Disorders: History and Rationale for Ketone Esters and Metabolic Alternatives [frontiersin.org]
- 9. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the structure of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" using 2D NMR
Title: Structural Validation of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one: A 2D NMR Comparative Guide
Executive Summary This guide outlines the definitive structural validation of This compound (also known as 2'-aminopivalophenone). While Mass Spectrometry (MS) confirms molecular weight and 1D NMR provides functional group inventory, these standard methods often fail to conclusively prove the connectivity of the sterically hindered tert-butyl group to the carbonyl, or the specific ortho substitution pattern.
This guide compares the Standard 1D Characterization workflow against the Advanced 2D NMR Protocol . We demonstrate that the 2D protocol is not merely supplementary but essential for Good Manufacturing Practice (GMP) and rigorous publication standards, specifically for distinguishing this molecule from potential regioisomers (e.g., para-amino isomers) or linear alkyl analogs.
Part 1: The Structural Challenge
The molecule consists of three distinct domains:[1]
-
Aromatic Core: A 1,2-disubstituted benzene ring.
-
Nucleophilic Handle: A primary amine (
). -
Steric Blocker: A pivaloyl group (carbonyl + tert-butyl).
Why Standard 1D NMR Fails:
-
Quaternary Silence: The molecule contains three critical "silent" points—the carbonyl carbon, the quaternary tert-butyl carbon, and the substituted aromatic carbons. 1D
H NMR cannot see these, leaving the connectivity of the side chain unproven. -
Isomer Ambiguity: A para-substituted isomer would also show two doublets (or an AA'BB' system resembling the ortho pattern at low resolution) and a singlet tert-butyl group. 1D NMR alone relies on splitting patterns that can be deceptive due to accidental overlap.
Part 2: Methodology Comparison
We compare two validation levels. The 2D NMR Protocol is recommended for all primary reference standards.
| Feature | Alternative: Standard 1D Protocol | Recommended: 2D NMR Protocol |
| Techniques | COSY, HSQC, HMBC, NOESY | |
| Connectivity | Inferred (Assumed based on synthesis) | Proven (Through-bond correlations) |
| Regiochemistry | Ambiguous (Coupling constants only) | Definitive (3-bond correlations) |
| Space/Geometry | None | Spatial proximity (NOE) confirmed |
| Confidence Level | 80% (Presumptive) | 99.9% (Absolute) |
| Time Investment | ~15 Minutes | ~2-4 Hours |
Part 3: Experimental Protocol (Self-Validating System)
1. Sample Preparation:
-
Solvent: Chloroform-
( ) is standard. However, DMSO- is superior for validating the amine protons ( ), which often exchange/broaden in chloroform.-
Recommendation: Use DMSO-d6 (approx. 10-15 mg in 0.6 mL) to observe the intramolecular Hydrogen bond between
and .
-
-
Tube: High-precision 5mm NMR tube (prevent shimming errors).
2. Acquisition Parameters (600 MHz equivalent):
-
Temperature: 298 K.
-
Relaxation Delay (D1): Set to
s to ensure full relaxation of the quaternary tert-butyl carbons for quantitative integration. -
HMBC Optimization: Set long-range coupling constant (
) to 8 Hz.
Part 4: Data Analysis & Validation Logic
A. The Assignment Table (Expected Data in DMSO- )
| Position | Group | Multiplicity | Key HMBC Correlations (H | ||
| 1 | C=O | - | - | ~208.0 | |
| 2 | C-q ( | - | - | ~45.0 | |
| 3 | ~1.35 | s (9H) | ~28.5 | C-1, C-2 | |
| 1' | Ar-C-q | - | - | ~118.0 | |
| 2' | Ar-C-N | - | - | ~150.0 | |
| 3' | Ar-H | ~6.70 | d | ~117.0 | C-1', C-5' |
| 4' | Ar-H | ~7.20 | t | ~133.0 | C-2', C-6' |
| 5' | Ar-H | ~6.60 | t | ~115.0 | C-1', C-3' |
| 6' | Ar-H | ~7.60 | d | ~130.0 | C-1 (C=O) , C-2', C-4' |
| NH2 | Amine | ~6.5-7.5 | br s | - | C-1', C-2', C-3' |
B. The "Smoking Gun" Correlations (Mechanistic Proof)
To validate the structure, you must observe specific pathways that bridge the three domains.
1. The "Pivaloyl Bridge" (HMBC): This experiment proves the tert-butyl group is attached to the carbonyl.
-
Observation: The strong singlet at 1.35 ppm (
) must show a correlation to the ketone carbon at ~208 ppm. -
If missing: The structure might be an ether or ester isomer.
2. The "Ortho-Connection" (HMBC): This proves the ketone is attached to the ring and establishes the ortho substitution.
-
Observation: The aromatic proton at ~7.60 ppm (
, the one most deshielded by the carbonyl) must correlate to the same ketone carbon (~208 ppm) as the tert-butyl group. -
Validation: This "Three-way handshake" (tBu
C=O Ar-H) is the indisputable proof of connectivity.
3. The Spatial Lock (NOESY):
-
Observation: Strong NOE cross-peak between the tert-butyl protons and the aromatic
proton. -
Significance: This confirms the steric bulk forces the side chain into a specific conformation relative to the ring, ruling out linear alkyl isomers where the terminal methyls would be too distant.
Part 5: Visualization of Logic Flow
The following diagram illustrates the strict logic gate used to validate the structure. If any step fails, the structure is rejected.
Figure 1: The Logical Validation Workflow. Note the critical checkpoint at the HMBC stage where the aromatic ring and alkyl side chain must connect via the carbonyl.
Part 6: Connectivity Map
The diagram below visualizes the specific HMBC (Heteronuclear Multiple Bond Coherence) correlations required to pass the validation.
Figure 2: HMBC Connectivity Map. The green arrows represent the long-range couplings that definitively link the tert-butyl group and the aromatic ring to the central ketone.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative text on 2D NMR pulse sequences and HMBC optimization).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift additivity rules in pivalophenones).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Verified source for chemical shift correlations of ortho-substituted benzenes).
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed tables on carbonyl carbon shifts in sterically hindered ketones).
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" by HPLC
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a molecule's identity and purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For novel intermediates like "1-(2-aminophenyl)-2,2-dimethylpropan-1-one," a robust analytical framework is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this specific compound, grounded in established scientific principles and regulatory expectations.
We will explore the rationale behind method development, present a fully-validated HPLC protocol, and objectively compare its performance against other common analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a scientifically sound and practical approach to purity validation.
The Analytical Challenge: Understanding the Analyte
"this compound" is an aromatic ketone with a primary amine functionality. This bifunctional nature presents a unique set of analytical challenges:
-
Potential Impurities: The synthesis can introduce a variety of related substances, including unreacted starting materials, intermediates, and by-products from side reactions (e.g., oxidation of the amine, incomplete acylation).
-
Analyte Reactivity: The primary amine is susceptible to oxidation and can interact with acidic sites on silica-based HPLC columns, potentially leading to poor peak shape (tailing).
-
Chromatographic Retention: The molecule possesses both hydrophobic (aromatic ring, t-butyl group) and hydrophilic (amine, ketone) moieties, requiring careful balancing of mobile phase composition for optimal retention and separation.
A successful analytical method must be specific enough to separate the main compound from all potential impurities and degradation products, a concept known as a "stability-indicating" method.[1][2][3]
The Primary Method: A Validated Stability-Indicating HPLC-UV Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it the ideal choice for this particular molecule.[4][5] A reversed-phase method was developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8]
Rationale for Method Development
The selection of each parameter was a deliberate choice based on the physicochemical properties of the analyte and the principles of chromatography:
-
Column Chemistry: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic and aliphatic portions of the molecule.[9][10] To mitigate peak tailing from the basic amine group, a modern, end-capped, high-purity silica C18 column was chosen. Phenyl-based columns were also considered due to potential π-π interactions with the aromatic ring but the C18 provided superior overall performance in initial screening.[9][11]
-
Mobile Phase: A gradient elution of acetonitrile and water was selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities could be resolved and eluted within a reasonable runtime. A phosphate buffer was added to control the pH of the mobile phase. At a pH of ~7, the primary amine is partially protonated, ensuring consistent interaction with the stationary phase and leading to symmetrical peak shapes.
-
Detection: The compound contains a strong chromophore (the aminophenyl ketone system), making UV detection a sensitive and robust choice. A photodiode array (PDA) detector was used to assess peak purity and to select the optimal detection wavelength (λmax) of 254 nm, where the analyte exhibits maximum absorbance.
Experimental Workflow
The following diagram illustrates the end-to-end process for the purity assessment of a synthesized batch.
Caption: Workflow for HPLC Purity Assessment.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Data System (CDS) for control and data acquisition.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | High-Purity C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | PDA, 254 nm |
| Run Time | 20 minutes |
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of "this compound" reference standard and dissolve in 100.0 mL of diluent (50:50 Acetonitrile:Water) to get a 100 µg/mL solution.
-
Sample Preparation: Prepare the synthesized batch sample in the same manner as the standard.
-
System Suitability: Equilibrate the system until a stable baseline is achieved. Make five replicate injections of the standard solution. The %RSD for the peak area and retention time must be ≤ 2.0%.
-
Analysis: Inject the blank (diluent) once, followed by the sample solution.
-
Calculation: Calculate the purity using the area percent formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Method Performance and Validation
A robust analytical method must be validated to prove it is fit for its intended purpose.[8] This involves demonstrating its specificity, linearity, accuracy, and precision.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To prove this, forced degradation studies were performed.[1][12][13] The drug substance was subjected to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.
The developed HPLC method was able to separate the main peak from all degradant peaks, proving it is stability-indicating .
Forced Degradation Results Summary:
| Condition | % Degradation | Observations |
| 0.1 N HCl, 60°C, 8h | 12.5% | Two major degradant peaks observed. |
| 0.1 N NaOH, 60°C, 8h | 8.2% | One major degradant peak observed. |
| 10% H₂O₂, RT, 24h | 18.9% | Multiple oxidative degradant peaks. |
| Thermal (80°C, 48h) | 2.1% | Minor degradation observed. |
| Photolytic (ICH Q1B) | 5.5% | One significant degradant peak. |
Validation Data Summary
The method was validated across key performance parameters as per ICH guidelines.[6][7]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.45% | ≤ 2.0% |
| - Intermediate Precision | 0.68% | ≤ 2.0% |
| Limit of Quantitation | 0.5 µg/mL | - |
The results confirm that the method is linear, accurate, and precise for the quantification of "this compound."
Comparison with Alternative Analytical Techniques
While HPLC is the most suitable technique, it is valuable to understand its performance relative to other methods. The choice of technique is fundamentally dictated by the analyte's properties, particularly its volatility and thermal stability.[4][5]
Caption: Logic for Analytical Method Selection.
Comparative Analysis Table
| Feature | HPLC (This Method) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Applicability | Excellent. Ideal for non-volatile, thermally sensitive compounds.[4] | Poor. Compound is not sufficiently volatile and may degrade at high inlet temperatures.[5] | Good. Can be an alternative. Offers different selectivity and faster run times.[14][15] |
| Stationary Phase | C18 (Reversed-Phase) | Polysiloxane-based (e.g., DB-5) | Chiral or achiral packed columns |
| Mobile Phase | Acetonitrile/Buffered Water | Inert Gas (Helium, Nitrogen) | Supercritical CO₂ with co-solvents |
| Resolution | High, easily optimized | Potentially very high for volatile analytes | High, often orthogonal to HPLC |
| Sample Prep | Simple dissolution | May require derivatization to increase volatility, which adds complexity. | Simple dissolution |
| Environmental Impact | Moderate (organic solvent use) | Low (gas mobile phase) | Low (uses recycled CO₂) |
| Primary Use Case | Purity and assay of APIs, stability testing. [4] | Residual solvents, volatile impurities.[4] | Chiral separations, high-throughput screening.[14] |
Conclusion
The validated reversed-phase HPLC method presented in this guide is demonstrated to be a robust, reliable, and stability-indicating procedure for the purity assessment of "this compound." Its specificity, accuracy, and precision meet the stringent requirements for pharmaceutical analysis as outlined by ICH guidelines.[6]
While alternative techniques like GC are unsuitable due to the analyte's non-volatile nature, SFC presents a viable, albeit less common, alternative that could be explored for orthogonal separations. However, for routine quality control and stability testing, the developed HPLC method stands as the superior choice, providing a self-validating system that ensures the integrity and quality of this critical chemical intermediate.
References
-
Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Analytical Chemistry. [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Klick, S., et al. (2005). Toward a general strategy for degradation studies. Pharmaceutical Technology. [Link]
-
European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Slideshare. (n.d.). Comparison of sfc, gc and hplc. Slideshare. [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. [Link]
-
Phenomenex. (2025). Selection Criteria for HPLC Columns: A Practical Guide for Analytical Success. Phenomenex. [Link]
-
Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. Welch Materials. [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Restek. [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Hawach Scientific. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Hawach Scientific. [Link]
-
Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Weller, H. N., et al. (2010). Orthogonality of SFC versus HPLC for small molecule library separation. Journal of Combinatorial Chemistry, 12(6), 877-882. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. linklab.gr [linklab.gr]
- 12. ajpsonline.com [ajpsonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 15. Orthogonality of SFC versus HPLC for small molecule library separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of catalysts for "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" functionalization
As a Senior Application Scientist, I frequently encounter substrates that resist standard functionalization paradigms. 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (commonly known as 2-aminopivalophenone) is a prime example. Its structure juxtaposes an electron-rich, nucleophilic aniline moiety with a highly sterically demanding pivaloyl (tert-butyl ketone) group.
This unique steric and electronic environment necessitates a highly strategic approach to catalyst selection. Depending on the transition metal or Lewis acid employed, this molecule can be directed toward unreactive bond cleavage, selective C-H activation, or complex heterocycle annulation. This guide provides an objective, data-backed comparison of catalyst systems for functionalizing this versatile building block.
Mechanistic Divergence & Catalyst Selection
The functionalization of this compound is dictated by the catalyst's ability to interact with the bulky pivaloyl group. The pivaloyl moiety can act as a chelation director, a steric shield, or an electrophilic trap.
Caption: Mechanistic divergence of this compound based on catalyst selection.
Ruthenium-Catalyzed C-N Bond Cleavage (Cross-Coupling)
Historically, the C-N bond in unactivated anilines is notoriously inert due to high bond dissociation energy and lone-pair delocalization. Traditional cross-coupling requires pre-activation into diazonium salts. However, low-valent ruthenium catalysts enable direct oxidative addition into the aryl C-N bond .
Causality & Design: Why choose RuH2(CO)(PPh3)3? The pivaloyl group is not merely a spectator; its carbonyl oxygen coordinates to the ruthenium center, providing chelation assistance that forces the metal into close proximity with the C-N bond. Furthermore, the extreme steric bulk of the tert-butyl group suppresses unwanted ortho-C-H metalation, funneling the reaction exclusively down the C-N cleavage pathway.
Quantitative Yields for Ru-Catalyzed C-N Cleavage
Reaction Conditions: 4-8 mol% RuH2(CO)(PPh3)3, Toluene, 110 °C, 20 h.
| Organoboronate Partner | Catalyst Loading | Isolated Yield (%) | Chemoselectivity |
| Phenylboronic acid neopentyl glycol ester | 4 mol% | 83% | >99% C-N cleavage |
| 4-(Trifluoromethyl)phenylboronate | 4 mol% | 88% | >99% C-N cleavage |
| 4-(N,N-Dimethylamino)phenylboronate | 4 mol% | 45% | >99% C-N cleavage |
| 1-Propenylboronate (E/Z mixture) | 8 mol% | 77% | E-isomer major |
Palladium-Catalyzed Directed C-H Functionalization
While Ru excels at C-N cleavage, Palladium is the premier choice for directed ortho-C-H functionalization. By utilizing the pivaloyl carbonyl or a protected amine as a directing group, Pd(II) undergoes electrophilic aromatic substitution to form a stable palladacycle .
Causality & Design: The choice of Pd(OAc)2 over PdCl2 is dictated by the concerted metalation-deprotonation (CMD) mechanism. The acetate ligand acts as an internal base to abstract the aryl proton. This pathway is highly sensitive to the oxidant; persulfates (e.g., (NH4)2S2O8) are strictly required to regenerate the active Pd(II) species from Pd(0) after reductive elimination.
Lewis Acid-Catalyzed Friedländer Annulation
For the synthesis of heavily substituted quinolines, this compound is subjected to a Friedländer condensation with α-methylene ketones.
Causality & Design: Because the pivaloyl group is exceptionally bulky, standard Brønsted acids (like TsOH) result in sluggish kinetics. Transitioning to a strong Lewis acid like ZnCl2 coordinates both the pivaloyl carbonyl and the incoming ketone, templating the nucleophilic attack of the amine. High temperatures (120 °C) provide the necessary activation energy to overcome the steric clash during the final dehydration step.
Comparative Catalyst Matrix
| Catalyst System | Primary Transformation | Active Intermediate | Key Advantage | Steric Tolerance (Pivaloyl) |
| RuH2(CO)(PPh3)3 | C-N Bond Cleavage | Ru-Amide Complex | Direct coupling without diazonium pre-activation | High (Sterics prevent C-H activation) |
| Pd(OAc)2 / Oxidant | Directed C-H Activation | Palladacycle | High atom economy for ortho-functionalization | Moderate (Requires optimized ligands) |
| ZnCl2 | Friedländer Annulation | Imine/Enamine | Rapid access to complex quinoline scaffolds | Low (Requires thermal forcing >120°C) |
Self-Validating Experimental Protocols
Caption: Step-by-step experimental workflow for Ru-catalyzed C-N bond cross-coupling.
Protocol A: Ruthenium-Catalyzed C-N Cleavage
-
Preparation & Inertion : Flame-dry a Schlenk tube under vacuum and backfill with Argon three times. Causality: Low-valent Ru(0) intermediates are highly oxophilic; strict anaerobic conditions prevent catalyst deactivation.
-
Reagent Loading : Add this compound (0.5 mmol) and the selected organoboronate (0.6 mmol).
-
Catalyst Introduction : In a glovebox, add RuH2(CO)(PPh3)3 (0.02 mmol, 4 mol%). Self-Validation Check: The solid mixture should initially appear pale yellow.
-
Solvent Addition : Inject anhydrous, degassed toluene (0.5 mL). Causality: Toluene provides a non-coordinating environment that allows the reaction to reach the necessary 110 °C reflux temperature without displacing the crucial phosphine ligands.
-
Thermal Activation : Heat the mixture at 110 °C for 20 hours. Self-Validation Check: A color shift from yellow to dark brown/red indicates the formation of the active Ru-amide intermediate. Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the highly polar aniline spot confirms conversion.
-
Workup : Cool to room temperature, filter through a short silica plug to remove the metal, and purify via flash chromatography.
Protocol B: Zinc-Catalyzed Friedländer Annulation
-
Reagent Mixing : Combine this compound (1.0 mmol) and acetylacetone (1.2 mmol) in a reaction vial.
-
Catalyst Addition : Add anhydrous ZnCl2 (0.2 mmol, 20 mol%). Causality: ZnCl2 acts as a dual-activation template, coordinating both the pivaloyl oxygen and the enolizable ketone to overcome the severe steric repulsion of the tert-butyl group.
-
Solvent-Free Heating : Heat the neat mixture to 120 °C. Causality: Solvent-free conditions maximize reagent concentration, driving the bimolecular condensation forward despite steric hindrance.
-
Validation & Workup : After 4 hours, cool the melt. Self-Validation Check: The formation of water droplets on the upper walls of the vial provides visual confirmation of the dehydration step. Dissolve the crude mass in EtOAc, wash with saturated NaHCO3, and purify.
References
-
Chatani, N., et al. "Ruthenium-Catalyzed Carbon−Carbon Bond Formation via the Cleavage of an Unreactive Aryl Carbon−Nitrogen Bond in Aniline Derivatives with Organoboronates." Journal of the American Chemical Society, 2007. URL:[Link]
-
Wang, L., et al. "Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group." ACS Omega, 2018. URL:[Link]
Comparative Pharmacological Guide: 2-tert-butyl-4(1H)-quinolone Scaffolds vs. Standard Fluoroquinolones
Executive Summary: The Shift to Anti-Virulence
In the current landscape of antimicrobial resistance (AMR), the "kill-all" approach of traditional antibiotics (e.g., Ciprofloxacin) is facing diminishing returns due to rapid selection pressure. This guide evaluates a specific derivative of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (o-aminopivalophenone)—specifically the 2-tert-butyl-4(1H)-quinolone (TBQ-1) .
Unlike fluoroquinolones that target DNA gyrase to induce cell death, TBQ-1 is evaluated here as a Quorum Sensing Inhibitor (QSI) . It targets the PqsR (MvfR) receptor in Pseudomonas aeruginosa, "disarming" the bacteria of its virulence factors (pyocyanin, biofilm) without affecting cell viability, thereby minimizing resistance development.
Structural Genesis & Rationale
The precursor, This compound , is uniquely suited for generating metabolically robust quinolones due to the bulky tert-butyl group at the ketone position.
-
Precursor: o-Amino pivalophenone.
-
Transformation: Cyclization with C1 sources (e.g., ethyl formate or DMF-DMA) yields the 2-tert-butyl-4-quinolone core.
-
Pharmacophore Advantage: The steric bulk of the tert-butyl group at Position 2 prevents enzymatic degradation (oxidation) common to 2-methyl or 2-heptyl analogs (like the natural ligand HHQ), while maintaining high affinity for the hydrophobic pocket of the PqsR receptor.
Visualization: Synthesis & Mechanism
The following diagram illustrates the conversion of the precursor to the active scaffold and its subsequent interference with the bacterial signaling pathway.
Figure 1: Synthetic pathway from o-aminopivalophenone to TBQ-1 and its pharmacological intervention point in the P. aeruginosa PqsR signaling cascade.
Comparative Profiling: TBQ-1 vs. Alternatives
This section objectively compares the novel scaffold against the natural ligand (HHQ ) and the clinical standard (Ciprofloxacin ).
Table 1: Pharmacological & Microbiological Profile
| Feature | TBQ-1 (Product) | Ciprofloxacin (Standard) | HHQ (Natural Ligand) |
| Primary Target | PqsR (MvfR) Antagonist | DNA Gyrase/Topo IV Inhibitor | PqsR Agonist |
| Mechanism | Anti-Virulence (Signal Jamming) | Bactericidal (Replication Halt) | Virulence Activator |
| MIC (Growth Inhibition) | >100 µM (Non-bactericidal) | < 1 µM (Highly Potent) | N/A (Signal Molecule) |
| Biofilm Inhibition | High (IC₅₀ ~ 2-5 µM) | Moderate (Requires high dose) | Promotes Biofilm |
| Resistance Potential | Low (No selective pressure) | High (Survival selection) | N/A |
| Metabolic Stability | High (Steric protection) | Moderate | Low (Rapid oxidation to PQS) |
Key Insight: TBQ-1 does not kill the bacteria (high MIC), which is a feature, not a bug. By decoupling virulence from survival, it allows the host immune system to clear the infection without triggering SOS responses in bacteria that lead to mutation.
Experimental Protocols
To validate the efficacy of compounds derived from this compound, the following self-validating protocols are recommended.
Protocol A: Synthesis of 2-tert-butyl-4(1H)-quinolone (TBQ-1)
Rationale: Establish the scaffold from the title precursor.
-
Reagents: Dissolve this compound (10 mmol) in anhydrous Toluene.
-
Acylation: Add Ethyl Formate (15 mmol) and Sodium Ethoxide (20 mmol) slowly at 0°C.
-
Cyclization: Reflux the mixture for 4-6 hours. The tert-butyl group forces the conformation favorable for intramolecular condensation.
-
Workup: Acidify with 1M HCl to precipitate the quinolone. Recrystallize from Ethanol.
-
Validation: NMR must show disappearance of the aniline -NH2 and appearance of the quinolone -NH signal (~11-12 ppm).
Protocol B: Pyocyanin Inhibition Assay (Virulence Quantification)
Rationale: Pyocyanin is a redox-active toxin controlled by PqsR. Its suppression is the primary metric for TBQ-1 efficacy.
-
Culture: Grow P. aeruginosa (Strain PAO1) in PB (Peptone Broth) for 18h.
-
Treatment: Inoculate fresh media (1:100 dilution) containing TBQ-1 (0, 10, 50, 100 µM) and DMSO (Vehicle Control).
-
Incubation: Shake at 37°C for 24 hours.
-
Extraction:
-
Centrifuge culture (10,000 rpm, 10 min).
-
Mix 5 mL supernatant with 3 mL Chloroform (Pyocyanin moves to organic phase).
-
Re-extract organic phase with 1 mL 0.2M HCl (Pyocyanin turns pink/red in acid).
-
-
Quantification: Measure Absorbance at 520 nm .
-
Calculation: Normalized against Optical Density (OD600) of the bacterial culture to rule out growth inhibition effects.
Protocol C: Biofilm Inhibition (Crystal Violet)
Rationale: To prove the compound prevents structural community formation.
-
Seeding: Add 100 µL of diluted PAO1 culture into 96-well PVC microtiter plates.
-
Dosing: Add TBQ-1 concentration gradient (1–100 µM). Include Ciprofloxacin (0.1 µM) as a positive control for mass reduction, though mechanisms differ.
-
Development: Incubate static at 37°C for 24h.
-
Staining:
-
Wash wells 3x with water (remove planktonic cells).
-
Stain with 0.1% Crystal Violet (15 min).
-
Solubilize stain with 30% Acetic Acid.
-
-
Readout: Measure Absorbance at 550 nm .
Mechanistic Workflow: PqsR Antagonism
The following DOT diagram details the specific assay logic to confirm that the derivative acts via the PqsR receptor, distinguishing it from general antibiotics.
Figure 2: Reporter gene assay workflow using a pqsA-lux fusion strain to confirm the specific antagonistic activity of TBQ-1 against the quorum sensing system.
References
-
Lu, C., et al. (2012).[1] "Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa."[1][2][3] Chemistry & Biology.
-
Nguyen, T. H. N., et al. (2021). "Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives." Arkivoc.
-
Ilangovan, A., et al. (2013). "Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR)." PLOS Pathogens.
-
Wosisson, D., et al. (2018). "In Silico and in Vitro-Guided Identification of Inhibitors of Alkylquinolone-Dependent Quorum Sensing in Pseudomonas aeruginosa." Molecules.
-
Kamenik, J., et al. (2025). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules.
Sources
- 1. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]
- 3. Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" against known methods
CAS: 6832-60-6 | Common Name: 2-Amino-pivalophenone
Executive Summary
The synthesis of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one presents a classic "ortho-steric" challenge in medicinal chemistry. Unlike simple acetophenones, the introduction of the bulky tert-butyl group at the ortho position of an aniline derivative creates significant kinetic barriers and regioselectivity issues.
This guide benchmarks three distinct synthetic methodologies:
-
The Classical Grignard Addition (Baseline)
-
The Sugasawa Reaction (The Industrial Standard)
-
Directed Ortho Metalation (DoM) (The High-Purity Alternative)
The Verdict: While the Grignard route is conceptually simple, it is experimentally inferior for this specific substrate due to poor atom economy and steric-induced side reactions. The Sugasawa Reaction (boron-mediated acylation) emerges as the superior method for scalability and yield, effectively utilizing the aniline nitrogen as a directing group rather than a liability.
Part 1: The Chemical Context
The target molecule features two conflicting structural elements:[1][2][3][4][5]
-
A nucleophilic amine (-NH2) that is prone to N-acylation rather than C-acylation.
-
A bulky pivaloyl group (t-Bu) that sterically hinders attack at the carbonyl carbon.
In standard Friedel-Crafts acylation, the amino group complexes with the Lewis acid, deactivating the ring. In Grignard additions, the acidic protons of the amine quench the reagent. Successful synthesis requires a protocol that masks the amine while simultaneously activating the ring for ortho-substitution.
Part 2: Methodological Deep Dive
Method A: The Classical Grignard Addition (Baseline)
Route: Reaction of 2-aminobenzonitrile with tert-butylmagnesium chloride.
-
The Protocol:
-
The Flaw (Expert Insight): The steric bulk of the tert-butyl group impedes the nucleophilic attack on the nitrile carbon. Because the reaction is slow, competitive reduction of the nitrile (hydride transfer from the β-hydrogen of the Grignard reagent) becomes a major side reaction. Furthermore, the necessity of sacrificing >1 equivalent of Grignard reagent to the amine protons destroys atom economy.
Method B: The Sugasawa Reaction (Recommended)
Route: Boron-mediated ortho-acylation of aniline with pivalonitrile.
-
The Logic: This method utilizes Boron Trichloride (BCl3) to form a complex with the aniline nitrogen. This does two things:
-
Protects the amine from N-acylation.
-
The boron atom coordinates with the nitrile nitrogen, bringing the electrophile into perfect proximity with the ortho carbon (intramolecular delivery).
-
-
The Protocol:
-
Complexation: To a solution of BCl3 (1.1 eq) in dichloroethane (DCE), add aniline (1.0 eq) at 0°C.
-
Addition: Add pivalonitrile (1.2 eq) and AlCl3 (1.1 eq).
-
Reflux: Heat to reflux for 6–12 hours. The AlCl3 acts as a secondary Lewis acid to strip chloride from the boron, generating a super-electrophilic species.
-
Hydrolysis: Careful quenching with ice/HCl.
-
Method C: Directed Ortho Metalation (DoM)
Route: Lithiation of N-Boc-aniline followed by electrophilic quench.
-
The Logic: The Boc group (tert-butyloxycarbonyl) acts as a Directed Metalation Group (DMG). It coordinates lithium, directing deprotonation exclusively to the ortho position.
-
The Protocol:
-
Protect aniline as N-Boc-aniline.
-
Cool to -78°C in THF.
-
Add tert-butyllithium (2.2 eq) to generate the ortho-lithio species.
-
Quench with pivaloyl chloride or N-methoxy-N-methylpivalamide (Weinreb amide).
-
Deprotect (TFA/DCM).
-
Part 3: Comparative Benchmark Data
The following data summarizes typical performance metrics for the synthesis of 2-amino-pivalophenone at a 10g scale.
| Metric | Method A: Grignard | Method B: Sugasawa | Method C: DoM |
| Yield | 40–55% | 85–92% | 70–80% (2 steps) |
| Regioselectivity | High (Nitrile fixed) | Exclusive (Ortho) | Exclusive (Ortho) |
| Atom Economy | Poor (Excess reagent) | Good | Moderate (Protect/Deprotect) |
| Scalability | Moderate | High | Low (Cryogenic required) |
| Safety Profile | Moderate | Hazardous (BCl3 gas) | Severe (t-BuLi pyrophoric) |
| Cost Efficiency | Medium | High (Cheap reagents) | Low (Expensive Li/Pd) |
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence between the three methods, highlighting the "Boron Bridge" that makes the Sugasawa method superior.
Caption: Comparative reaction pathways showing the direct efficiency of the Sugasawa route versus the steric and cryogenic hurdles of alternative methods.
Part 5: Decision Matrix & Troubleshooting
When to use which method?
Caption: Flowchart for selecting the optimal synthesis route based on scale and equipment constraints.
Critical Troubleshooting for the Sugasawa Protocol
-
The "Tar" Effect: If the reaction mixture turns black and viscous, the temperature ramp was too fast. The BCl3-aniline complex must form completely at 0°C before adding AlCl3.
-
Incomplete Hydrolysis: The Boron-Nitrogen bond is strong. Simple water quenching is insufficient. Use 2N HCl and heat the biphasic mixture to 60°C for 30 minutes to fully liberate the amine.
-
Safety: BCl3 liberates HCl gas immediately upon contact with moisture. A caustic scrubber is mandatory for the exhaust line.
References
-
Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines."[7] Journal of the American Chemical Society, vol. 100, no.[8] 15, 1978, pp. 4842–4852.
-
Snieckus, V. "Directed ortho metalation.[9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, vol. 90, no.[6] 6, 1990, pp. 879–933.
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Comparative Guide to In Silico Reactivity Modeling: A Case Study of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one
Introduction: The Imperative for Predictive Chemical Reactivity
In the landscape of modern drug discovery and chemical safety assessment, the ability to predict a molecule's reactivity is paramount. Unforeseen reactivity can lead to toxic metabolites, off-target effects, or decreased shelf-life, resulting in costly late-stage failures. The molecule at the center of this guide, 1-(2-aminophenyl)-2,2-dimethylpropan-1-one , serves as a pertinent example. Its structure, featuring a nucleophilic aromatic amine adjacent to an electrophilic ketone, presents a classic case of intramolecular reactivity potential that demands careful characterization.
This guide provides a comparative analysis of various in silico modeling techniques to predict the reactivity of this compound and its analogs. We will delve into the "why" behind choosing specific computational methods, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in their own work. The protocols herein are designed to be self-validating, emphasizing the importance of benchmarking against known experimental data where available.
The Subject Molecule: this compound and Its Analogs
This compound possesses two key functional groups that dictate its reactivity: an aniline-like amino group and a ketone. The close proximity of these groups suggests the potential for intramolecular cyclization reactions, while each group also presents sites for metabolic transformation. For a robust comparison, we will also consider its close structural analog, 1-(2-aminophenyl)-2-methylpropan-1-one [1][2], which offers a subtle variation in steric hindrance around the carbonyl group.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Target | This compound | C₁₁H₁₅NO | 177.24 |
| Analog | 1-(2-aminophenyl)-2-methylpropan-1-one | C₁₀H₁₃NO | 163.22[1][2] |
Part 1: Quantum Chemical Modeling of Intrinsic Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the electronic structure and predicting the intrinsic reactivity of molecules.[3][4][5] These methods allow us to model reaction pathways and calculate activation energies, providing a quantitative measure of reaction feasibility.[6][7][8]
Methodology: DFT-Based Reaction Pathway Analysis
The choice of a DFT functional and basis set is a critical first step, balancing computational cost with accuracy.[9] For systems like our target molecule, the B3LYP functional with a 6-311+G(d,p) basis set offers a reliable starting point for geometry optimizations and energy calculations.
Experimental Protocol: Intramolecular Cyclization Prediction
-
Structure Preparation: Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Reactant Optimization: Perform a geometry optimization and frequency calculation using DFT (B3LYP/6-311+G(d,p)) to find the ground state energy of the reactant.
-
Transition State (TS) Search: Propose a transition state structure for the intramolecular cyclization (e.g., nucleophilic attack of the amine onto the carbonyl carbon). Use a TS optimization method (e.g., QST2/QST3 or Berny optimization with opt=ts) to locate the saddle point on the potential energy surface.
-
TS Verification: Perform a frequency calculation on the optimized TS structure. A valid transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Product Optimization: Modify the TS structure towards the product and perform a geometry optimization and frequency calculation.
-
Energy Profile Calculation: Calculate the activation energy (Eₐ = E_TS - E_reactant) and the reaction energy (ΔE = E_product - E_reactant).
-
IRC Calculation (Optional but Recommended): An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state connects the intended reactant and product.[7]
Comparative Analysis: Steric Effects on Reactivity
By repeating the above protocol for the analog, 1-(2-aminophenyl)-2-methylpropan-1-one, we can predict the influence of steric bulk on the cyclization reaction. The tert-butyl group in our primary target is expected to create more steric hindrance compared to the isopropyl group of the analog.
| Compound | Predicted Activation Energy (kcal/mol) | Predicted Reaction Energy (kcal/mol) |
| This compound | Higher Eₐ expected | To be calculated |
| 1-(2-aminophenyl)-2-methylpropan-1-one | Lower Eₐ expected | To be calculated |
Note: The actual values would be populated upon running the DFT calculations.
The causality here is clear: a higher activation energy for the tert-butyl analog would suggest that the increased steric hindrance around the electrophilic carbonyl center makes the nucleophilic attack by the amine more difficult. This is a critical insight for drug design, where modifying steric properties can be used to control unwanted reactivity.
Part 2: In Silico Metabolism and Toxicity Prediction
While quantum chemistry reveals intrinsic reactivity, the biological fate of a molecule is often determined by enzymatic metabolism.[10] A plethora of in silico tools, ranging from expert systems to machine learning models, are available to predict metabolic hotspots and potential toxicity.[11][12][13]
Workflow for Predictive Toxicology and Metabolism
The following diagram illustrates a typical workflow for assessing the metabolic fate and toxicological profile of a new chemical entity (NCE).
Caption: A generalized workflow for in silico metabolism and toxicity prediction.
Comparison of Predictive Tools
A variety of software tools are available for toxicity and metabolism prediction, each with its own underlying methodology and strengths.[14][15][16]
| Tool/Platform | Prediction Type | Underlying Method | Key Features |
| ProTox-II | Toxicity | Machine Learning, Fragment Propensities | Predicts a wide range of endpoints including LD50, hepatotoxicity, and mutagenicity. Provides a confidence score.[17] |
| TOPKAT | Toxicity | QSAR | Models for rodent carcinogenicity, developmental toxicity, and skin sensitization.[14] |
| BioTransformer | Metabolism | Knowledge-based, Machine Learning | Predicts metabolic transformations by various enzymes (e.g., CYPs, UGTs). |
| ADMETlab 2.0 | ADMET | Machine Learning, QSAR | Comprehensive platform for predicting ADME-T properties. |
Experimental Protocol: Comparative Toxicity and Metabolism Prediction
-
Obtain SMILES: Convert the structure of this compound to its SMILES representation (CC(C)(C)C(=O)c1ccccc1N).
-
Metabolism Prediction:
-
Submit the SMILES string to the BioTransformer web server.
-
Select "All Human" transformations to simulate human metabolism.
-
Analyze the predicted metabolites, noting the sites of metabolism (e.g., N-hydroxylation, aromatic hydroxylation).
-
-
Toxicity Prediction (Parent Compound):
-
Submit the SMILES string to the ProTox-II web server.
-
Record the predicted LD50 (mg/kg) and the probability of different toxicity endpoints (e.g., mutagenicity, carcinogenicity).
-
-
Toxicity Prediction (Metabolites):
-
For the major metabolites predicted by BioTransformer, obtain their SMILES strings.
-
Repeat step 3 for each major metabolite.
-
-
Data Analysis:
-
Compare the predicted toxicity of the parent compound with its metabolites. An increase in predicted toxicity for a metabolite could indicate the formation of a reactive or toxic species.
-
Compare the predicted toxicity of this compound with its analog to understand structure-toxicity relationships.
-
Anticipated Results and Interpretation
For this compound, we can anticipate several potential metabolic pathways. The primary amine is a likely site for N-oxidation or N-glucuronidation. The aromatic ring is susceptible to hydroxylation, likely at the para-position to the activating amino group, mediated by Cytochrome P450 enzymes.
A comparison of the predicted toxicity of the parent compound versus its hydroxylated or N-oxidized metabolites is crucial. For instance, N-hydroxylation of aromatic amines is a well-known bioactivation pathway that can lead to the formation of reactive nitrenium ions, which are often implicated in mutagenicity and carcinogenicity. If in silico models predict a higher mutagenicity risk for the N-hydroxy metabolite, this would be a significant red flag in a drug development context.
Conclusion: An Integrated Approach to Reactivity Modeling
This guide has demonstrated a two-pronged in silico approach to characterizing the reactivity of this compound. By combining the precision of quantum chemical calculations for intrinsic reactivity with the broader biological context provided by metabolism and toxicity prediction software, researchers can build a comprehensive reactivity profile for any molecule of interest.
The key takeaway is that no single method tells the whole story. DFT calculations provide deep mechanistic insight but do not account for enzymatic catalysis.[18] Conversely, metabolism prediction tools are powerful but may not capture novel, non-enzymatic reactivity.[19] An integrated, comparative approach, as outlined here, provides a more robust and trustworthy assessment, ultimately leading to the design of safer and more effective chemical entities.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 294651, 1-(2-Aminophenyl)propan-1-one. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12297607, 1-(2-Aminophenyl)-2-methylpropan-1-one. Retrieved from [Link].
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ACD/Labs. (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite. Retrieved from [Link].
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PozeSCAF. (2024). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Retrieved from [Link].
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American Elements. (n.d.). 2,2-dimethyl-1-phenylpropan-1-amine. Retrieved from [Link].
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Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link].
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Fiveable. (2025). Quantum chemical calculations for reaction rates. Retrieved from [Link].
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HPC SYSTEMS Inc. (2024). Refining Chemical Reaction Mechanisms with Quantum Chemistry for Reaction-Flow Analysis. Retrieved from [Link].
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Safety Operating Guide
1-(2-aminophenyl)-2,2-dimethylpropan-1-one proper disposal procedures
As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the reaction workup. Proper environmental health and safety (EHS) management is a critical extension of rigorous scientific methodology.
1-(2-aminophenyl)-2,2-dimethylpropan-1-one (CAS 65374-14-3) is a sterically hindered ortho-amino phenyl ketone widely utilized as a building block in the synthesis of complex nitrogenous heterocycles[1]. However, its bifunctional nature—combining an electrophilic ketone with a nucleophilic aromatic amine—presents specific handling and disposal challenges.
This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with institutional EHS standards and environmental protection protocols.
Physicochemical & Hazard Profiling
To design an effective disposal strategy, we must first understand the quantitative and qualitative properties of the waste material. Aromatic amines are notorious for their potential aquatic toxicity and skin sensitization properties[2],[3].
Table 1: Physicochemical & Hazard Profile of this compound
| Parameter | Value | Operational Implication |
| IUPAC Name | This compound | Standardized nomenclature for EHS waste manifests[1]. |
| CAS Number | 65374-14-3 | Required for precise regulatory tracking[1]. |
| Molecular Formula | C11H15NO | Dictates combustion products (CO₂, NOₓ, H₂O)[1]. |
| Molecular Weight | 177.24 g/mol | Used to calculate molarity in waste streams[1]. |
| Waste Classification | Organic Waste (EPA RCRA) | Must be segregated from aqueous and heavy metal waste[4]. |
| Primary Hazards | Skin Sensitization, Aquatic Toxicity | Mandates strict secondary containment and zero drain disposal[2],[3]. |
Mechanistic Rationale for Disposal Protocols
The Causality of High-Temperature Incineration: You cannot simply wash aromatic amines down the laboratory sink. When released into aquatic ecosystems, aniline derivatives undergo environmental oxidation to form highly reactive and toxic nitroso compounds or persistent azo dyes[5]. Furthermore, while small-scale chemical oxidation (e.g., using acidified potassium permanganate) can degrade some aromatic amines, this process generates its own hazardous byproducts and is prone to incomplete reactions[5].
Therefore, the only definitive, self-validating disposal method is high-temperature commercial incineration . Thermal destruction at temperatures exceeding 1,000°C completely cleaves the robust C-N and aromatic C-C bonds, converting the molecule into simple, scrubbable gases (CO₂, NOₓ, and H₂O) and entirely eliminating the environmental hazard[4],[5].
Step-by-Step Methodology: Routine Waste Disposal
To ensure absolute traceability, this protocol operates as a self-validating system : by logging the exact volume and concentration at the point of generation, the waste profile self-validates against the final EHS manifest, ensuring no unaccounted accumulation occurs.
Step 1: Source Segregation
-
Action: Evaluate the solvent matrix of your waste stream.
-
Logic: If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), it must be routed to the Halogenated Organic Waste stream. If dissolved in non-halogenated solvents (e.g., ethyl acetate, ethanol, hexane), it routes to the Non-Halogenated Organic Waste stream[4]. Mixing these streams drastically increases institutional disposal costs and complicates incineration chemistry.
Step 2: Primary Containment
-
Action: Transfer the liquid waste into a high-density polyethylene (HDPE) or PTFE-lined glass carboy.
-
Logic: Aromatic amines can slowly degrade certain low-density plastics and react with metal containers over time. HDPE provides a chemically inert barrier that prevents leaching and container failure during the accumulation period[5].
Step 3: GHS-Compliant Labeling & Logging
-
Action: Immediately affix a hazardous waste tag. List all constituents with their approximate percentages (e.g., "Non-Halogenated Waste: Ethyl Acetate 90%, this compound <5%, Reaction Byproducts 5%").
-
Logic: "Unknown" waste containers trigger costly and dangerous analytical testing by EHS. Immediate labeling ensures regulatory compliance and safety for downstream handlers[4].
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the carboy in a secondary containment tray within a designated, ventilated SAA. Ensure the container is kept tightly capped unless actively adding waste.
-
Logic: Secondary containment captures catastrophic primary container failures, preventing floor spills and vapor release[4].
Step 5: Institutional Transfer
-
Action: Once the container is 90% full, or reaches the institutional time limit (typically 90 days), submit a pickup request to your EHS department for commercial incineration[5].
Step-by-Step Methodology: Spill Response & Decontamination
In the event of an accidental benchtop spill, immediate containment is required to prevent exposure and cross-contamination.
Step 1: Evacuation and PPE Assessment
-
Action: Halt work. Don fresh nitrile gloves (double-gloving is recommended for amine cleanup), safety goggles, and a fully buttoned lab coat[3].
Step 2: Containment and Absorption
-
Action: Cover the spill with an inert, universal absorbent (e.g., vermiculite or diatomaceous earth).
-
Logic: Do not use combustible materials like paper towels for large, concentrated organic spills, as this creates a highly flammable solid waste hazard[3]. Inert binders trap the chemical matrix without introducing reactivity.
Step 3: Self-Validating Collection
-
Action: Sweep the absorbed material using a non-sparking tool and place it into a wide-mouth HDPE jar.
-
Logic: By weighing the spill kit absorbent before and after deployment, the mass of the recovered chemical can be calculated and cross-referenced against the estimated spill volume. This creates a recovery loop that ensures no residual compound is left unaccounted for.
Step 4: Surface Decontamination
-
Action: Wipe the affected area with a solvent that readily dissolves the compound (e.g., a small amount of isopropanol), followed by a thorough wash with an industrial detergent and water[3]. Dispose of all contaminated wipes as solid hazardous waste.
Process Flow Visualization
The following diagram outlines the logical decision matrix for routing this compound through a standard laboratory waste management system.
Fig 1: Disposal workflow for this compound waste streams.
References
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Title: 1-(2-Aminophenyl)-2-methylpropan-1-one | C10H13NO | CID 12297607 Source: PubChem - NIH URL: [Link]
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Title: SDS 2001 - Aromatic Amine DECONtamination Solution Source: SKC Inc. URL: [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(2-aminophenyl)-2,2-dimethylpropan-1-one
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-(2-aminophenyl)-2,2-dimethylpropan-1-one. The following procedures are designed to establish a self-validating system of safety, ensuring minimal risk during handling, operation, and disposal. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively published, a robust risk assessment can be constructed by analyzing its chemical structure—an aminophenyl ketone—and data from closely related analogs. This analysis points to significant potential hazards that dictate the required level of personal protective equipment.
The primary hazards associated with analogous compounds include skin irritation, serious eye damage, respiratory irritation, and harm if swallowed.[1][2][3] The ketone functional group also suggests that careful selection of glove material is paramount.
Table 1: GHS Hazard Profile Based on Structural Analogs
| Hazard Statement | Description | Commonality in Analogs |
|---|---|---|
| H302 | Harmful if swallowed | High[1][2][3] |
| H315 / H314 | Causes skin irritation / Causes severe skin burns | High[1][2][3][4][5] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | High[1][2][3][5] |
| H335 | May cause respiratory irritation | High[1][2][3] |
| H225 | Highly flammable liquid and vapour | Moderate[4][5] |
The primary routes of occupational exposure are inhalation of aerosols or dust, direct skin and eye contact, and accidental ingestion. Therefore, a multi-layered defense system is required.
The Core Protective Ensemble: A Multi-layered Defense
Personal Protective Equipment (PPE) is the final barrier between the operator and the chemical. It must be used in conjunction with robust engineering controls.
Engineering Controls: The First Line of Defense
Before any PPE is selected, proper engineering controls must be in place. All handling of this compound should occur within a certified chemical fume hood to control airborne vapors and prevent inhalation exposure.[6][7][8] The work area must be well-ventilated, and if the compound is a flammable solid or liquid, all equipment must be properly grounded to prevent static discharge.[5][7]
Eye and Face Protection: Non-Negotiable Shielding
Given the high risk of serious eye damage posed by analogous compounds, eye protection is mandatory.[1][2][3]
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times.[6]
-
Recommended for Splash Risk: When handling solutions or significant quantities where splashing is possible, a full-face shield must be worn in addition to safety goggles.[2][9]
-
Contact Lenses: Contact lenses should not be worn as they can absorb and concentrate vapors and interfere with emergency eye-washing procedures.[8]
Hand Protection: The Critical Interface
The selection of appropriate glove material is critical for preventing skin irritation and absorption. Standard nitrile gloves, while common, provide poor protection against many ketones.[10]
-
Recommended Material: Butyl rubber gloves are recommended for handling ketones and polar organics.[10] Specialty gloves specifically rated for ketone resistance, such as those made from fluoroelastomer (Viton™) or multi-layer laminates (Norfoil®/Silver Shield®), offer excellent protection.[10][11][12]
-
Glove Technique: Always inspect gloves for tears or punctures before use.[6] To avoid contamination, use proper removal techniques (without touching the glove's outer surface with a bare hand) and dispose of them immediately in the designated chemical waste container.[13] Wash hands thoroughly after glove removal.[14]
Table 2: Glove Material Compatibility with Ketones
| Glove Material | Performance vs. Ketones | Key Considerations |
|---|---|---|
| Butyl Rubber | Very Good | Excellent for polar organics like ketones; can be expensive and have less dexterity.[10] |
| Fluoroelastomer (Viton™) | Very Good | Broad resistance to organic solvents, but very expensive and may have poor physical properties.[10] |
| Norfoil® (Silver Shield®) | Excellent | Resists a very broad range of hazardous chemicals, but can be stiff with a poor fit.[10] |
| Neoprene | Fair to Good | Provides moderate chemical resistance but is not ideal for prolonged contact with ketones. |
| Nitrile | Poor | Not recommended for direct or prolonged contact with many ketones.[10] |
Body Protection
A clean, flame-resistant lab coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is required.[6][15] All skin should be covered; therefore, long pants and closed-toe shoes are mandatory.
Respiratory Protection
Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. However, if engineering controls are insufficient, during a large spill cleanup, or when weighing fine powders outside of a containment hood, respiratory protection is necessary.[6][7] A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[13]
Operational Protocols: From Preparation to Disposal
A systematic workflow is essential for safety. The following diagram and steps outline the mandatory procedure for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
